molecular formula C37H66N7O17P3S B15545736 8-Methylpentadecanoyl-CoA

8-Methylpentadecanoyl-CoA

货号: B15545736
分子量: 1005.9 g/mol
InChI 键: TWGUQDIAJHIZRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H66N7O17P3S

分子量

1005.9 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-6-7-8-11-14-25(2)15-12-9-10-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChI 键

TWGUQDIAJHIZRV-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Enigmatic Molecule: A Technical Guide to the Putative Discovery and Isolation of 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical discovery and a detailed methodology for the isolation of 8-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A ester. While not a widely studied molecule, its existence can be inferred from our understanding of branched-chain fatty acid metabolism. This document serves as a foundational resource for researchers interested in exploring the roles of rare fatty acid metabolites in cellular processes and as potential drug targets.

Introduction to Branched-Chain Acyl-CoA Esters

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the citric acid cycle, and as signaling molecules.[1][2] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are a class of lipids found in various organisms, particularly bacteria, and have been implicated in a range of biological activities, including anti-inflammatory and neuroprotective actions.[3] The biosynthesis of BCFAs often utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine.[2][4]

Postulated Biosynthesis of this compound

The discovery of this compound would likely occur in the context of analyzing the lipid profile of organisms known to produce BCFAs. Its biosynthesis can be postulated to initiate from the catabolism of a branched-chain amino acid, leading to a branched-chain acyl-CoA primer for fatty acid synthase.

A plausible pathway for the formation of 8-methylpentadecanoic acid, the fatty acid precursor to this compound, would involve a branched-chain primer. For instance, the catabolism of leucine produces isovaleryl-CoA, which after several metabolic steps could potentially lead to a branched-chain primer that initiates fatty acid synthesis. Alternatively, a specific branched-chain alpha-keto acid could serve as the initial substrate. Fatty acid synthase would then sequentially add two-carbon units from malonyl-CoA to this primer. The activation of the resulting 8-methylpentadecanoic acid by an acyl-CoA synthetase would yield this compound.

Biosynthesis of this compound cluster_BCAA_catabolism Branched-Chain Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis cluster_activation Fatty Acid Activation BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoA Primer BCKA->BC_AcylCoA Oxidative Decarboxylation FAS Fatty Acid Synthase BC_AcylCoA->FAS MalonylCoA Malonyl-CoA (x6) MalonylCoA->FAS BCFA 8-Methylpentadecanoic Acid FAS->BCFA ACSL Acyl-CoA Synthetase BCFA->ACSL Target This compound ACSL->Target ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL

Figure 1: Postulated biosynthetic pathway for this compound.

Hypothetical Isolation and Characterization Workflow

The isolation and identification of the novel this compound would necessitate a multi-step approach combining classical biochemical techniques with modern analytical methods.[1][5]

Isolation_Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification cluster_separation Separation and Detection cluster_characterization Characterization A1 Bacterial Cell Culture (e.g., Micrococcus sp.) A2 Cell Lysis and Homogenization A1->A2 A3 Solvent Extraction (Acetonitrile/Isopropanol) A2->A3 B1 Solid-Phase Extraction (SPE) (2-(2-pyridyl)ethyl silica) A3->B1 Crude Extract B2 Fraction Collection B1->B2 C1 High-Performance Liquid Chromatography (HPLC) B2->C1 Purified Fractions C2 UV-Vis Detection (260 nm) C1->C2 D1 Tandem Mass Spectrometry (MS/MS) C2->D1 Peak of Interest D2 Structure Elucidation D1->D2

Figure 2: Experimental workflow for the isolation and characterization of this compound.
Detailed Experimental Protocols

  • Cell Culture and Harvest: Cultivate a bacterial strain known for producing BCFAs (e.g., Micrococcus sp.) in an appropriate growth medium.[6] Harvest cells in the late logarithmic phase by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

  • Solvent Extraction: Extract the acyl-CoA esters from the cell lysate using a mixture of acetonitrile (B52724) and 2-propanol, followed by the addition of a phosphate (B84403) buffer.[5] Centrifuge to pellet the cellular debris and collect the supernatant containing the acyl-CoAs.

  • Column Preparation: Use a solid-phase extraction column with a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) sorbent.

  • Sample Loading and Elution: Load the supernatant from the extraction step onto the SPE column. Wash the column to remove unbound contaminants. Elute the acyl-CoA esters with an appropriate solvent system.[5]

  • Chromatographic Conditions: Employ a reversed-phase C18 HPLC column for the separation of the acyl-CoA esters.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).

  • Detection: Monitor the eluate using a UV-Vis detector at a wavelength of 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.[7]

  • Ionization: Introduce the eluent from the HPLC corresponding to the peak of interest into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS1 Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion of the putative this compound.

  • MS2 Fragmentation: Select the parent ion for collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation of the phosphopantetheine moiety of coenzyme A produces characteristic daughter ions that can confirm the identity of the molecule as an acyl-CoA ester.[1]

Data Presentation

The quantitative data obtained during the isolation and characterization of this compound should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Purification Summary of this compound

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Lysate5001000.21001
Solvent Extract150850.57852.85
SPE Eluate20603.06015
HPLC Fraction24522.545112.5

Note: "Activity" in this context would be a relative measure based on the peak area from HPLC-UV analysis, assuming a linear response.

Table 2: Hypothetical Mass Spectrometry Data for this compound

ParameterObserved Value
MS1 (Parent Ion)
Calculated m/z (M+H)⁺1024.47
Observed m/z (M+H)⁺1024.45
MS2 (Major Fragment Ions)
Phosphopantetheine fragmentm/z 408.11
Adenosine diphosphate (B83284) fragmentm/z 428.04
Acyl group fragmentm/z 255.27

Conclusion

The discovery and isolation of this compound would represent a significant advancement in our understanding of branched-chain fatty acid metabolism. The methodologies outlined in this technical guide, based on established protocols for similar molecules, provide a robust framework for researchers to pursue the identification and characterization of this and other rare acyl-CoA esters. Such research is pivotal for elucidating novel metabolic pathways and identifying new targets for therapeutic intervention in various diseases.

References

The Enigmatic Presence of 8-Methylpentadecanoyl-CoA in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A, represents a fascinating yet underexplored molecule in the landscape of lipid metabolism. While its presence is well-documented in the bacterial kingdom, where it plays a crucial role in maintaining cell membrane fluidity, its occurrence and function in eukaryotes are subjects of emerging research. This technical guide synthesizes the current understanding of the natural occurrence of this compound and its corresponding fatty acid, 8-methylpentadecanoic acid (anteiso-C17:0), across various organisms. We delve into its biosynthetic pathways, present available quantitative data, detail experimental protocols for its analysis, and explore its potential physiological roles and involvement in signaling pathways. This document aims to provide a comprehensive resource for researchers investigating the metabolic significance and therapeutic potential of this unique lipid molecule.

Natural Occurrence and Distribution

The presence of this compound and its fatty acid counterpart is most pronounced in bacteria, but evidence of its existence in mammals is growing, suggesting a complex interplay between endogenous synthesis, diet, and the microbiome.

In Bacteria

Branched-chain fatty acids (BCFAs) of the iso and anteiso series are major constituents of the membrane lipids in many bacterial species.[1][2] These fatty acids are crucial for the adaptation of bacteria to diverse and extreme environments by modulating membrane fluidity.[1][3] In organisms like Listeria monocytogenes, an increase in the proportion of anteiso-fatty acids is a key mechanism for maintaining membrane function at low temperatures.[3] The synthesis of these lipids is a vital component of bacterial physiology and serves as an important criterion for taxonomic classification.[1][2]

In Eukaryotes

The occurrence of 8-methylpentadecanoic acid (anteiso-C17:0) in eukaryotes is primarily linked to dietary intake and the activity of the gut microbiota. However, its presence in specific physiological contexts points towards potentially significant biological roles.

  • Vernix Caseosa: One of the most notable occurrences of anteiso-fatty acids in humans is in the vernix caseosa, the waxy, cheese-like substance coating the skin of newborn babies.[4][5] This substance is rich in lipids, with branched-chain fatty acids comprising a significant portion (around 12% of the dry weight).[4] The presence of these lipids in vernix caseosa is thought to contribute to its protective functions, including moisturizing the skin, preventing infection, and aiding in the development of the skin's acid mantle.[5][6] Studies have identified anteiso-C17:0 in vernix caseosa.[7]

  • Dairy Products and Human Milk: Anteiso-fatty acids are found in milk and dairy products from ruminants, as well as in human milk.[8][9] Their presence in these sources is a primary route of dietary exposure for humans.

  • Human Tissues and Fluids: Analysis of human serum has revealed the presence of anteiso-fatty acids. One study observed significant elevations in anteiso-C15 and anteiso-C17 levels in patients six months after transcatheter aortic valve implantation, suggesting a potential link to cardiovascular physiology and inflammatory responses.[10]

Biosynthesis of this compound

The biosynthetic pathways for branched-chain fatty acids differ between bacteria and are less clearly defined in eukaryotes.

Bacterial Biosynthesis

In bacteria, the synthesis of anteiso-fatty acids, including this compound, begins with a primer derived from the branched-chain amino acid L-isoleucine. The pathway is as follows:

  • Primer Formation: L-isoleucine is converted to 2-methylbutyryl-CoA.

  • Elongation: The fatty acid synthase (FAS) system then utilizes this primer and repeatedly adds two-carbon units from malonyl-CoA to elongate the acyl chain, ultimately forming this compound and other anteiso-fatty acids.[1][2]

bacterial_anteiso_fas_biosynthesis isoleucine L-Isoleucine primer 2-Methylbutyryl-CoA (Primer) isoleucine->primer Several steps fas Fatty Acid Synthase (FAS) primer->fas malonyl_coa Malonyl-CoA malonyl_coa->fas x7 anteiso_coa This compound (anteiso-C17:0-CoA) fas->anteiso_coa

Eukaryotic Origin

In mammals, the presence of 8-methylpentadecanoic acid is largely attributed to:

  • Dietary Intake: Consumption of dairy products, meat from ruminants, and certain fish.[8][11]

  • Gut Microbiota: Synthesis by bacteria residing in the gastrointestinal tract.

While direct endogenous synthesis in mammalian cells is not well-established, the absorbed fatty acid can be activated to its coenzyme A thioester, this compound, within the cell for subsequent metabolic processing.

eukaryotic_anteiso_fa_origin cluster_sources Sources of Anteiso-Fatty Acids diet Dietary Intake (Dairy, Meat, Fish) absorption Intestinal Absorption diet->absorption microbiota Gut Microbiota Synthesis microbiota->absorption circulation Circulation in Blood absorption->circulation cellular_uptake Cellular Uptake circulation->cellular_uptake activation Acyl-CoA Synthetase cellular_uptake->activation anteiso_coa This compound activation->anteiso_coa metabolism Metabolic Fates (e.g., incorporation into lipids) anteiso_coa->metabolism

Quantitative Data

Direct quantification of this compound in tissues and cells is not widely reported in the literature. However, data on the corresponding fatty acid, 8-methylpentadecanoic acid (anteiso-C17:0), and general long-chain acyl-CoA concentrations are available and provide a valuable reference.

Table 1: Concentration of Anteiso-C17:0 Fatty Acid in Various Samples

Sample TypeOrganism/SourceConcentration/PercentageReference(s)
Cheese (Polar Lipids)Bovine Milk0.2% - 1.9% of total fatty acids[11]
Cheese (Neutral Lipids)Bovine Milk0.1% - 1.7% of total fatty acids[11]
Fish (Polar Lipids)Various0.2% - 1.9% of total fatty acids[11]
Fish (Neutral Lipids)Various0.1% - 1.7% of total fatty acids[11]
Vernix CaseosaHuman NewbornPresent, but specific concentration not detailed[7]
Human Serum (Post-TAVI)HumanSignificant elevation observed[10]

Table 2: Total Long-Chain Acyl-CoA Concentrations in Mammalian Tissues

TissueOrganismTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Reference(s)
LiverRat83 ± 11[12]
HeartHamster61 ± 9[12]

Note: The data in Table 2 represents the total pool of long-chain acyl-CoAs and is not specific to this compound. The concentration of individual branched-chain species is expected to be significantly lower.

Potential Physiological Roles and Signaling Pathways

While the specific functions of this compound are still under investigation, the roles of branched-chain fatty acids in general offer important clues.

  • Membrane Fluidity: As established in bacteria, anteiso-BCFAs are potent modulators of membrane fluidity, a property that could be relevant in specific mammalian cell types or subcellular compartments.[13]

  • Anti-inflammatory and Metabolic Regulation: There is growing evidence that BCFAs can exert anti-inflammatory effects and influence metabolic pathways. Some studies suggest that BCFAs may activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism and inflammation.[14] Activation of PPARα by fatty acyl-CoAs leads to the transcription of genes involved in fatty acid oxidation.[14]

ppar_alpha_activation anteiso_coa This compound ppar PPARα anteiso_coa->ppar Binds and Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex pxre PPRE (Peroxisome Proliferator Response Element) complex->pxre Binds to DNA gene_transcription Target Gene Transcription pxre->gene_transcription Initiates

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound is challenging due to their low abundance and instability. The following protocol outlines a general workflow for their extraction and quantification from mammalian tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[15][16]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v) or Acetonitrile:Isopropanol:Methanol (3:1:1, v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification columns or mixed-mode)

  • Elution Solvent for SPE: Isopropanol or other suitable organic solvent

  • Glass homogenizer

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Homogenization: Place ~40 mg of frozen tissue in a pre-chilled glass homogenizer with 0.5 mL of ice-cold homogenization buffer and the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 0.5 mL of the extraction solvent to the homogenate and homogenize again.

  • Phase Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Re-extraction (Optional but Recommended): Re-extract the pellet with another volume of the extraction solvent to improve recovery. Combine the supernatants.

  • Purification (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with the elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol).

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water

  • Mobile Phase B: Ammonium hydroxide in acetonitrile

  • Gradient: A binary gradient optimized for the separation of long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined using authentic standards. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-ADP moiety.

experimental_workflow sample Tissue Sample (~40-100 mg) homogenization Homogenization (Buffer + IS) sample->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Purification) supernatant->spe drying Evaporation (Nitrogen Stream) spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (UHPLC-QqQ) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Conclusion and Future Directions

This compound and its corresponding fatty acid are intriguing molecules with a widespread presence in bacteria and a specific, targeted distribution in eukaryotes. While their role in bacterial membrane physiology is well-understood, their function in mammals is an exciting area of ongoing research. The association with vernix caseosa points to a role in neonatal development and skin health, while emerging links to cardiovascular physiology and inflammation suggest broader metabolic implications.

Future research should focus on several key areas:

  • Accurate Quantification: Development of sensitive and specific methods to quantify endogenous levels of this compound in various mammalian tissues and cell types.

  • Elucidation of Eukaryotic Biosynthesis: Investigating the extent of endogenous synthesis in mammals versus reliance on dietary and microbial sources.

  • Functional Studies: Utilizing cell culture and animal models to delineate the specific roles of this compound in cellular signaling, gene expression, and disease pathophysiology.

  • Therapeutic Potential: Exploring the potential of 8-methylpentadecanoic acid and its derivatives as therapeutic agents for inflammatory or metabolic disorders.

This guide provides a foundational overview for researchers poised to unravel the complexities of this unique branched-chain lipid. The continued investigation into the biology of this compound holds the promise of new insights into lipid metabolism and the development of novel therapeutic strategies.

References

8-Methylpentadecanoyl-CoA: A Potential Biomarker in Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research specifically identifying 8-methylpentadecanoyl-CoA as a biomarker is limited in publicly accessible literature. This guide synthesizes current knowledge on branched-chain fatty acids (BCFAs) and their CoA esters, a class of molecules to which this compound belongs, to explore its potential as a biomarker and its role in cellular signaling. The information presented herein is based on analogous compounds and established principles of fatty acid metabolism.

Introduction: The Emerging Role of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches on their carbon chain. Predominantly found in dairy products and meats from ruminant animals, BCFAs are also synthesized by the gut microbiota. Once absorbed, they are activated to their coenzyme A (CoA) thioesters, such as this compound, to participate in various metabolic processes.

Recent studies have shed light on the diverse physiological roles of BCFAs, moving beyond their structural function in cell membranes to active signaling molecules. Altered levels of circulating and tissue BCFAs have been associated with metabolic conditions such as obesity and inflammation, suggesting their potential as diagnostic or prognostic biomarkers. This guide provides a comprehensive overview of the current understanding of BCFAs and their CoA derivatives, with a focus on their potential as biomarkers, their signaling pathways, and the experimental protocols for their analysis.

Quantitative Data Summary: BCFAs in Health and Disease

The following table summarizes key quantitative findings from studies on BCFAs, highlighting their association with various physiological and pathological states. It is important to note that these findings are for the general class of BCFAs and not specifically for this compound.

Branched-Chain Fatty Acid (BCFA) TypeFindingAssociated Condition/ModelReference
iso-BCFAs (general) Decreased serum levels in obese patients compared to non-obese controls.Obesity
Inverse correlation with serum concentrations of C-reactive protein (CRP), insulin, and triglycerides.Inflammation and Insulin Resistance
14-methylpentadecanoic acid (iso-16:0) Decreased the expression of genes associated with lipid metabolism (except FASN) and inflammation in human visceral adipocytes.Adipocyte Function
Serum content significantly differed between patients with excess weight and healthy subjects.Obesity
12-methyltetradecanoic acid (anteiso-15:0) Had the opposite effect on interleukin 6 (IL-6) gene expression compared to iso-BCFAs in human visceral adipocytes.Inflammation
iso- and anteiso-BCFAs Exerted growth-inhibiting and apoptosis-inducing effects in MCF-7 human breast cancer cells.Cancer
Phytanoyl-CoA and Pristanoyl-CoA (BCFA-CoAs) Exhibited high affinity for PPARα, with Kds near 11 nM.[1]Nuclear Receptor Activation[1]

Signaling Pathways Involving Branched-Chain Fatty Acyl-CoAs

A significant signaling pathway involving branched-chain fatty acyl-CoAs is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.

BCFA-CoAs have been identified as high-affinity ligands for PPARα.[1][2] Upon binding, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. These genes are typically involved in fatty acid uptake, transport, and oxidation. The activation of PPARα by BCFA-CoAs suggests a mechanism by which these molecules can influence systemic lipid homeostasis and inflammatory responses.

PPARalpha_Activation PPARα Activation by Branched-Chain Fatty Acyl-CoA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_cyto BCFA BCFA->BCFA_cyto Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_cyto->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Fatty Acyl-CoA Acyl_CoA_Synthetase->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Experimental_Workflow Workflow for BCFA-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Solvent Sample->Homogenization Phase_Separation Phase Separation (Centrifugation) Homogenization->Phase_Separation SPE Solid-Phase Extraction (C18) Phase_Separation->SPE Elution Elution of Acyl-CoAs SPE->Elution LC_Separation Liquid Chromatography (Reversed-Phase) Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standards Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Cellular Localization of 8-Methylpentadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism. Understanding its subcellular localization is crucial for elucidating its precise physiological functions and its involvement in pathological conditions. This technical guide provides a comprehensive overview of the current understanding of the cellular distribution of this compound, the metabolic pathways it engages in, and the experimental methodologies used to determine its localization. While direct quantitative data for this compound is limited, this guide infers its localization based on the well-established principles of branched-chain fatty acid metabolism.

Data Presentation: Subcellular Distribution of Acyl-CoAs

The precise quantitative distribution of this compound across different organelles has not been extensively reported. However, based on the known metabolism of branched-chain fatty acids, a hypothetical distribution can be proposed. The following table illustrates the expected relative enrichment of enzymes and transporters involved in the metabolism of branched-chain fatty acyl-CoAs, which in turn suggests the likely localization of this compound.

Cellular CompartmentKey Proteins Involved in Branched-Chain Fatty Acyl-CoA MetabolismExpected Relative Abundance of this compound
Peroxisome Branched-chain acyl-CoA oxidase, D-bifunctional protein, ABCD1-3 transporters, Peroxisomal acyl-CoA synthetasesHigh
Mitochondria Carnitine palmitoyltransferase I & II (CPT1/II), Mitochondrial trifunctional protein, Acyl-CoA dehydrogenasesModerate to High (as shorter-chain derivatives)
Cytosol Fatty acid binding proteins (FABPs)Low (transient)
Endoplasmic Reticulum Acyl-CoA synthetases, Enzymes for lipid synthesisLow

Metabolic Pathways and Cellular Trafficking

The metabolism of this compound is intrinsically linked to its subcellular localization. The primary sites for its processing are the peroxisomes and mitochondria.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids like 8-methylpentadecanoic acid are primarily metabolized through β-oxidation within peroxisomes.[1][2][3] This is because the methyl branch can hinder the activity of mitochondrial β-oxidation enzymes.[4] The initial activation of 8-methylpentadecanoic acid to this compound is catalyzed by a peroxisomal very-long-chain acyl-CoA synthetase.[5] The resulting this compound then undergoes a series of β-oxidation cycles within the peroxisome until it is shortened to a substrate that can be further metabolized in the mitochondria.[1][6]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 8-Methylpentadecanoic_Acid 8-Methylpentadecanoic Acid Acyl_CoA_Synthetase Peroxisomal Acyl-CoA Synthetase 8-Methylpentadecanoic_Acid->Acyl_CoA_Synthetase 8-Methylpentadecanoyl_CoA This compound Acyl_CoA_Synthetase->8-Methylpentadecanoyl_CoA Beta_Oxidation_Cycles β-Oxidation Cycles 8-Methylpentadecanoyl_CoA->Beta_Oxidation_Cycles Short_Chain_Acyl_CoA Shorter-chain Acyl-CoA Beta_Oxidation_Cycles->Short_Chain_Acyl_CoA Mitochondrion Mitochondrion Short_Chain_Acyl_CoA->Mitochondrion Transport

Peroxisomal activation and initial oxidation of 8-methylpentadecanoic acid.
Mitochondrial β-Oxidation

The shorter-chain acyl-CoAs produced from peroxisomal β-oxidation are transported to the mitochondria for complete oxidation to acetyl-CoA.[4] This transport is mediated by the carnitine shuttle, which involves the enzymes carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[7][8] Within the mitochondrial matrix, the acyl-CoAs enter the conventional β-oxidation pathway.

Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrion Short_Chain_Acyl_CoA_Mito Shorter-chain Acyl-CoA Carnitine_Shuttle Carnitine Shuttle (CPT1, CPT2) Short_Chain_Acyl_CoA_Mito->Carnitine_Shuttle Mito_Beta_Oxidation Mitochondrial β-Oxidation Carnitine_Shuttle->Mito_Beta_Oxidation Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Peroxisome Peroxisome Peroxisome->Short_Chain_Acyl_CoA_Mito From Peroxisome

Mitochondrial processing of shorter-chain acyl-CoAs from peroxisomal oxidation.

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of techniques to isolate cellular compartments and analyze their contents.

Subcellular Fractionation

This is a fundamental technique to isolate different organelles.

Protocol: Differential Centrifugation

  • Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, HEPES, and protease inhibitors) to disrupt the plasma membrane while keeping organelles intact.[9][10]

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1000 x g for 10 minutes) to pellet nuclei and intact cells. The supernatant contains the cytoplasm and other organelles.

  • Medium-Speed Centrifugation: The supernatant from the previous step is centrifuged at a medium speed (e.g., 10,000-15,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.[11]

  • High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant is centrifuged at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and the final supernatant is the cytosolic fraction.[10][11]

  • Purity Assessment: The purity of each fraction is assessed by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and Catalase for peroxisomes).[9]

Subcellular_Fractionation_Workflow Start Tissue/Cell Homogenate Centrifuge1 Centrifuge (Low Speed) Start->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Pellet Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Supernatant Centrifuge2 Centrifuge (Medium Speed) Supernatant1->Centrifuge2 Pellet2 Mitochondrial/Peroxisomal Pellet Centrifuge2->Pellet2 Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Supernatant Centrifuge3 Ultracentrifuge (High Speed) Supernatant2->Centrifuge3 Pellet3 Microsomal Pellet Centrifuge3->Pellet3 Pellet Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3 Supernatant

Workflow for subcellular fractionation by differential centrifugation.
Analysis of Acyl-CoAs by Mass Spectrometry

Once the subcellular fractions are obtained, the concentration of this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

  • Extraction: Acyl-CoAs are extracted from the subcellular fractions using an acidic solvent mixture (e.g., isopropanol/water/acetic acid) to precipitate proteins and solubilize the acyl-CoAs.[12][13] Internal standards (e.g., isotopically labeled acyl-CoAs) are added for accurate quantification.

  • Solid-Phase Extraction (SPE): The extract is cleaned up using a solid-phase extraction cartridge to remove interfering substances.

  • LC-MS/MS Analysis: The purified acyl-CoA extract is injected into an LC-MS/MS system. The acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[14]

Isotope Tracing Studies

To trace the metabolic fate of 8-methylpentadecanoic acid, cells or animals can be treated with an isotopically labeled form (e.g., ¹³C or ²H labeled).

Protocol: Stable Isotope Tracing

  • Label Administration: Cultured cells are incubated with, or animals are administered, isotopically labeled 8-methylpentadecanoic acid.

  • Subcellular Fractionation: At various time points, cells or tissues are harvested, and subcellular fractions are prepared as described above.

  • Metabolite Analysis: The fractions are analyzed by LC-MS/MS to detect and quantify the labeled this compound and its downstream metabolites in each compartment. This allows for the determination of metabolic fluxes through different pathways.

Conclusion

The cellular localization of this compound is predicted to be predominantly within the peroxisomes for its initial β-oxidation, with subsequent transport of the shortened acyl-CoA products to the mitochondria for complete oxidation. Its presence in other compartments is likely to be transient and in lower concentrations. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the precise subcellular distribution and metabolic fate of this compound and other branched-chain fatty acyl-CoAs, which is essential for understanding their roles in health and disease and for the development of novel therapeutic strategies.

References

The Crossroads of Metabolism: A Technical Guide to the Biological Significance of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain acyl-Coenzyme A (BCACoA) esters, derived from the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, are pivotal intermediates at the intersection of nutrient signaling, energy homeostasis, and cellular regulation. While often viewed as mere catabolic products en route to the tricarboxylic acid (TCA) cycle, a growing body of evidence reveals their profound and multifaceted roles in health and disease. Dysregulation of BCACoA metabolism is implicated in a spectrum of pathological conditions, including metabolic syndrome, diabetes, cardiovascular disease, and rare inborn errors of metabolism. This in-depth technical guide synthesizes current knowledge on the biological significance of BCACoAs, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their metabolic pathways, signaling functions, and pathological implications, complemented by detailed experimental protocols and quantitative data to facilitate further investigation in this critical area of metabolic research.

Core Biological Roles of Branched-Chain Acyl-CoAs

The biological significance of BCACoAs—primarily isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and α-methylbutyryl-CoA (from isoleucine)—extends far beyond their role as simple energy substrates. Their functions can be broadly categorized into metabolic integration, cellular signaling, and as indicators of metabolic health.

Metabolic Integration

The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), which convert them into their respective branched-chain α-keto acids (BCKAs). The subsequent irreversible oxidative decarboxylation of BCKAs is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding the corresponding BCACoAs.[1] This enzymatic step is a critical control point in BCAA metabolism.

The resulting BCACoAs are then further metabolized to enter central carbon metabolism:

  • Isovaleryl-CoA (from leucine) is ketogenic, ultimately yielding acetyl-CoA and acetoacetate.

  • Isobutyryl-CoA (from valine) is glucogenic, being converted to succinyl-CoA.

  • α-Methylbutyryl-CoA (from isoleucine) is both ketogenic and glucogenic, producing acetyl-CoA and propionyl-CoA (which is then converted to succinyl-CoA).

This integration into the TCA cycle underscores their fundamental role in cellular energy production.

Cellular Signaling

Recent research has illuminated the role of BCACoAs as signaling molecules, primarily through the post-translational modification of proteins.

  • Protein Acylation: BCACoAs can serve as donors for the acylation of lysine (B10760008) residues on proteins, a process that can alter protein function, stability, and localization. For instance, the accumulation of isobutyryl-CoA can lead to lysine isobutyrylation, a newly identified histone modification that may play a role in epigenetic regulation.[2] Similarly, other short-chain acyl-CoAs have been shown to be involved in a variety of protein acylation events that regulate cellular processes.[3][4] Aberrant protein acylation resulting from the accumulation of acyl-CoAs is a potential pathophysiological mechanism in inborn errors of metabolism.[5]

  • Allosteric Regulation: While direct allosteric regulation by BCACoAs is an emerging area of research, long-chain acyl-CoAs are known to allosterically regulate enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and AMP-activated protein kinase (AMPK).[6][7] This raises the possibility of similar regulatory roles for BCACoAs on key metabolic enzymes.

Indicators of Metabolic Health and Disease

The levels of BCACoAs and their parent BCAAs are increasingly recognized as biomarkers for metabolic health. Elevated circulating levels of BCAAs are associated with insulin (B600854) resistance and an increased risk of type 2 diabetes and cardiovascular disease. Inborn errors of metabolism affecting the BCAA catabolic pathway lead to the accumulation of specific BCACoAs and their derivatives, resulting in severe pathologies.

  • Isovaleric Acidemia: Caused by a deficiency of isovaleryl-CoA dehydrogenase (IVD), this disorder leads to the accumulation of isovaleryl-CoA and isovaleric acid, resulting in neurological damage and metabolic crises.[8][9]

  • Isobutyryl-CoA Dehydrogenase Deficiency: A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.[10][11]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: Affecting the metabolism of isoleucine, this disorder results in the accumulation of α-methylbutyryl-CoA derivatives.[12]

Quantitative Data on Branched-Chain Acyl-CoAs

The intracellular concentrations of BCACoAs are generally low and can fluctuate based on nutritional status and metabolic state. Precise quantification is challenging due to their low abundance and chemical reactivity. The following table summarizes available data on the concentrations of related short-chain acyl-CoAs in mammalian cells and tissues to provide a frame of reference.

Acyl-CoACell/Tissue TypeConcentrationReference
Lactoyl-CoA HepG2 cells0.011 ± 0.003 pmol/106 cells[13]
Mouse Heart (fed)0.0172 pmol/mg wet weight[13]
Crotonyl-CoA HepG2 cells0.032 ± 0.015 pmol/106 cells[13]
Butyryl-CoA HepG2 cells1.013 ± 0.159 pmol/106 cells[13]
Propionyl-CoA HepG2 cells3.532 ± 0.652 pmol/106 cells[13]
Mouse Heart0.476 ± 0.224 pmol/mg wet weight[13]
Acetyl-CoA HepG2 cells10.644 ± 1.364 pmol/106 cells[13]
Mouse Heart5.77 ± 3.08 pmol/mg wet weight[13]
Succinyl-CoA HepG2 cells25.467 ± 2.818 pmol/106 cells[13]
Total Long-Chain Acyl-CoA Rat Liver83 ± 11 nmol/g wet weight[14]
Hamster Heart61 ± 9 nmol/g wet weight[14]

Note: Data for specific branched-chain acyl-CoAs are limited. The provided values for other short-chain acyl-CoAs offer a comparative context for their relative abundance.

Key Signaling and Metabolic Pathways

The intricate network of BCAA metabolism and its downstream effects can be visualized through signaling and metabolic pathway diagrams.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCACoA Branched-Chain Acyl-CoAs cluster_Metabolites Metabolic Fates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH aMethylbutyrylCoA α-Methylbutyryl-CoA KMV->aMethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate aMethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA aMethylbutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle

Caption: Overview of Branched-Chain Amino Acid Catabolism.

BCACoA_Signaling BCACoA Branched-Chain Acyl-CoAs (e.g., Isobutyryl-CoA) Acyltransferase Acyltransferase (e.g., KAT) BCACoA->Acyltransferase Protein Target Protein (e.g., Histones) Protein->Acyltransferase AcylatedProtein Acylated Protein (e.g., Isobutyrylated Histone) Acyltransferase->AcylatedProtein Protein Acylation CellularResponse Altered Cellular Function (e.g., Gene Expression) AcylatedProtein->CellularResponse

Caption: BCACoA-Mediated Protein Acylation Signaling.

Experimental Protocols

A variety of experimental techniques are employed to study the metabolism and function of BCACoAs. Below are detailed methodologies for key experiments.

Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of BCACoAs in biological samples.

1. Sample Preparation:

  • Tissue: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue (~50-100 mg) in a cold extraction solvent (e.g., 80:20 methanol:water or an acidic acetonitrile (B52724) solution) containing a mixture of stable isotope-labeled internal standards for each BCACoA to be quantified.

  • Cells: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding a cold extraction solvent directly to the culture plate. Scrape the cells and collect the extract.

  • Extraction: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes. Collect the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Use a C18 reversed-phase column suitable for the separation of polar metabolites.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM tributylamine) and an acid (e.g., 5 mM acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Develop a gradient from a low to high percentage of Mobile Phase B to elute the BCACoAs. The specific gradient will need to be optimized based on the column and instrument used.

3. Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each BCACoA and its corresponding internal standard, define a precursor ion (the molecular ion, [M+H]+) and a specific product ion generated by collision-induced dissociation.

  • Quantification: Create a calibration curve using known concentrations of authentic BCACoA standards. Quantify the endogenous BCACoAs in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

13C-Metabolic Flux Analysis of BCAA Metabolism

This technique allows for the quantification of the rates (fluxes) of metabolic pathways, providing a dynamic view of BCAA metabolism.

1. Isotope Labeling:

  • Culture cells or perfuse tissues with a medium containing a stable isotope-labeled BCAA (e.g., U-13C6-Leucine, U-13C6-Isoleucine, or U-13C5-Valine).

  • Allow the system to reach a metabolic and isotopic steady state. The time required for this will vary depending on the biological system.

2. Sample Collection and Metabolite Extraction:

  • At the desired time points, rapidly quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol. It is crucial to work quickly to prevent metabolic changes during sample processing.

3. Measurement of Isotopic Labeling Patterns:

  • Analyze the extracted metabolites using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS).

  • For each metabolite of interest (e.g., TCA cycle intermediates, amino acids), determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).

4. Metabolic Flux Calculation:

  • Construct a stoichiometric model of the relevant metabolic network, including the reactions of BCAA catabolism and central carbon metabolism.

  • Use specialized software (e.g., INCA, Metran) to fit the experimentally measured mass isotopomer distributions to the metabolic model.

  • The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

MFA_Workflow Start Start: Culture cells/tissues with 13C-labeled BCAAs Quench Quench Metabolism & Extract Metabolites Start->Quench LCMS LC-MS/MS Analysis: Measure Mass Isotopomer Distributions Quench->LCMS FluxCalc Flux Calculation using Specialized Software LCMS->FluxCalc Model Construct Stoichiometric Metabolic Model Model->FluxCalc End End: Quantified Metabolic Fluxes FluxCalc->End

Caption: Experimental Workflow for 13C-Metabolic Flux Analysis.

Detection of Protein Acylation by Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a powerful method to identify proteins that are modified by acylation.

1. Blocking of Free Thiols:

  • Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

2. Cleavage of Thioester Bonds:

  • Remove excess NEM by protein precipitation (e.g., with acetone).

  • Resuspend the protein pellet in a buffer containing a mild reducing agent, such as hydroxylamine, which specifically cleaves thioester bonds, exposing the previously acylated cysteine residues.

3. Biotinylation of Newly Exposed Thiols:

  • Label the newly exposed thiol groups with a biotinylating reagent that is specific for sulfhydryl groups, such as biotin-HPDP.

4. Enrichment of Biotinylated Proteins:

  • Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the acylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Detection of Acylated Proteins:

  • Elute the captured proteins from the beads.

  • Analyze the eluted proteins by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of acylated proteins.

Conclusion and Future Directions

Branched-chain acyl-CoAs are emerging as critical regulators of cellular metabolism and signaling. Their roles as metabolic intermediates, precursors for post-translational modifications, and biomarkers of metabolic disease highlight their importance in a wide range of physiological and pathological processes. The experimental approaches detailed in this guide provide a robust framework for further elucidating the intricate functions of these molecules.

Future research should focus on several key areas:

  • Direct Signaling Roles: Investigating whether BCACoAs can directly bind to and allosterically regulate the activity of key signaling proteins.

  • Quantitative Profiling: Developing more sensitive and high-throughput methods for the absolute quantification of BCACoA species in various tissues and disease states.

  • Functional Consequences of Acylation: Elucidating the specific functional consequences of protein acylation by BCACoAs and identifying the enzymes responsible for their addition and removal.

  • Therapeutic Targeting: Exploring the potential of targeting BCAA catabolic pathways for the treatment of metabolic diseases.

A deeper understanding of the biological significance of branched-chain acyl-CoAs will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a host of metabolic disorders.

References

Methodological & Application

Synthesis of 8-Methylpentadecanoyl-CoA for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of 8-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA analog for research purposes. Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are increasingly recognized for their roles in various metabolic processes, including lipid metabolism, inflammation, and insulin (B600854) resistance.[1][2] The availability of high-purity this compound is crucial for investigating the substrate specificity of enzymes involved in fatty acid metabolism and for elucidating its potential role in metabolic signaling pathways. The protocols herein describe a robust chemical synthesis route for the precursor 8-methylpentadecanoic acid, followed by its conversion to the final CoA thioester. Furthermore, detailed methods for purification by High-Performance Liquid Chromatography (HPLC) and characterization by mass spectrometry are provided.

Introduction

Branched-chain fatty acids (BCFAs) are saturated fatty acids with one or more methyl groups on the carbon chain. They are integral components of cell membranes in certain bacteria and are present in various dietary sources, such as dairy and meat products.[2] In mammals, BCFAs can influence a range of physiological processes. Research suggests that BCFAs can modulate the activity of key metabolic regulators like PPARα and sterol regulatory element-binding protein-1c, thereby impacting triglyceride synthesis.[1] They have also been implicated in reducing inflammation and influencing insulin resistance.[1]

This compound is a crucial intermediate for studying the metabolic fate of this specific BCFAs. Its synthesis is a prerequisite for a variety of in vitro and in vivo studies aimed at understanding its role in metabolic health and disease. This document provides the necessary protocols to enable researchers to produce and utilize this important molecule.

Chemical Synthesis of this compound

The synthesis of this compound is a two-stage process:

  • Synthesis of 8-Methylpentadecanoic Acid: The branched-chain fatty acid precursor is synthesized using a Grignard reaction.

  • Synthesis of this compound: The purified fatty acid is activated and coupled to Coenzyme A.

Stage 1: Synthesis of 8-Methylpentadecanoic Acid

This protocol outlines the synthesis of 8-methylpentadecanoic acid from 1-bromoheptane (B155011) and 1,8-octanediol.

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
1-BromoheptaneC₇H₁₅Br179.10
Magnesium turningsMg24.31
1,8-OctanediolC₈H₁₈O₂146.23
Jones Reagent (CrO₃/H₂SO₄)--
Diethyl ether (anhydrous)(C₂H₅)₂O74.12
Hydrochloric acid (HCl)HCl36.46
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Sodium sulfate (B86663) (Na₂SO₄)Na₂SO₄142.04
Silica (B1680970) Gel for column chromatographySiO₂-

Experimental Protocol:

  • Preparation of Heptylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring.

    • The reaction is initiated by gentle heating. Once started, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Synthesis of the Epoxide from 1,8-Octanediol (Not detailed here, assume commercially available or prepared separately)

  • Reaction of Grignard Reagent with the Epoxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the epoxide in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation of 8-Methylpentadecan-1-ol (B14367138):

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude alcohol.

    • Purify the alcohol by column chromatography on silica gel.

  • Oxidation to 8-Methylpentadecanoic Acid:

    • Dissolve the purified 8-methylpentadecan-1-ol in acetone.

    • Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction for 2 hours at room temperature.

    • Add isopropanol (B130326) to quench the excess oxidant.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and extract with a saturated sodium bicarbonate solution.

    • Acidify the aqueous layer with hydrochloric acid and extract the fatty acid with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield 8-methylpentadecanoic acid.

Stage 2: Synthesis of this compound

This protocol utilizes the N-hydroxysuccinimide (NHS) ester method for the synthesis of the acyl-CoA.[3]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
8-Methylpentadecanoic acidC₁₆H₃₂O₂256.42
N-Hydroxysuccinimide (NHS)C₄H₅NO₃115.09
Dicyclohexylcarbodiimide (B1669883) (DCC)C₁₃H₂₂N₂206.33
Coenzyme A (free acid)C₂₁H₃₆N₇O₁₆P₃S767.53
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01

Experimental Protocol:

  • Activation of 8-Methylpentadecanoic Acid:

    • Dissolve 8-methylpentadecanoic acid and N-hydroxysuccinimide in anhydrous THF.

    • Add a solution of dicyclohexylcarbodiimide in anhydrous THF dropwise to the mixture at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the precipitated dicyclohexylurea and wash with THF.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 8-Methylpentadecanoyl-NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~8.0).

    • Add a solution of the crude 8-Methylpentadecanoyl-NHS ester in a minimal amount of THF to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction by HPLC until completion (typically 2-4 hours).

Purification and Characterization

Purification by HPLC

The crude this compound is purified by reversed-phase HPLC.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column
Mobile Phase A 25 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 260 nm

Protocol:

  • Filter the crude reaction mixture through a 0.22 µm filter.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the this compound peak.

  • Lyophilize the collected fraction to obtain the purified product.

Characterization by Mass Spectrometry

The identity and purity of the synthesized this compound are confirmed by mass spectrometry.

Mass Spectrometry Parameters (ESI-MS):

ParameterValue
Ionization Mode Positive
Expected [M+H]⁺ ~1008.5 m/z
Fragmentation Analysis Tandem MS (MS/MS) should show characteristic fragments of Coenzyme A.

Application Notes

This compound can be utilized in a variety of research applications, including:

  • Enzyme Kinetics: To determine the kinetic parameters (Km, Vmax) of acyl-CoA synthetases, dehydrogenases, and other enzymes involved in fatty acid metabolism with a branched-chain substrate.

  • Metabolic Flux Analysis: As a tracer in stable isotope labeling studies to follow the metabolic fate of 8-methylpentadecanoic acid in cultured cells or in vivo.

  • Signaling Pathway Elucidation: To investigate the potential role of branched-chain fatty acyl-CoAs in modulating cellular signaling pathways, such as those involving nuclear receptors (e.g., PPARs).

  • Drug Discovery: As a tool to screen for inhibitors of enzymes that specifically metabolize branched-chain fatty acids.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 8-Methylpentadecanoic Acid cluster_stage2 Stage 2: Synthesis of this compound 1-Bromoheptane 1-Bromoheptane Grignard_Reagent Heptylmagnesium bromide 1-Bromoheptane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Coupling Grignard Reaction Grignard_Reagent->Coupling Epoxide Epoxide Epoxide->Coupling Alcohol 8-Methylpentadecan-1-ol Coupling->Alcohol Oxidation Jones Oxidation Alcohol->Oxidation Fatty_Acid 8-Methylpentadecanoic Acid Oxidation->Fatty_Acid Fatty_Acid_Input 8-Methylpentadecanoic Acid Activation NHS Ester Formation Fatty_Acid_Input->Activation NHS_DCC NHS, DCC NHS_DCC->Activation NHS_Ester 8-Methylpentadecanoyl- NHS Ester Activation->NHS_Ester Coupling_CoA Acyl-CoA Synthesis NHS_Ester->Coupling_CoA CoA Coenzyme A CoA->Coupling_CoA Final_Product This compound Coupling_CoA->Final_Product

Caption: Chemical synthesis workflow for this compound.

BCFAs_Metabolism cluster_cell Cellular Metabolism Dietary_BCFAs Dietary BCFAs (e.g., 8-Methylpentadecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Dietary_BCFAs->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Beta_Oxidation β-Oxidation BCFA_CoA->Beta_Oxidation Signaling Metabolic Signaling (e.g., PPARα activation) BCFA_CoA->Signaling Metabolic_Intermediates Acetyl-CoA, Propionyl-CoA Beta_Oxidation->Metabolic_Intermediates TCA_Cycle TCA Cycle Metabolic_Intermediates->TCA_Cycle Energy_Production ATP Production TCA_Cycle->Energy_Production Gene_Expression Modulation of Gene Expression Signaling->Gene_Expression

Caption: Potential metabolic pathway of this compound.

References

Application Note: Quantitative Analysis of 8-Methylpentadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 8-Methylpentadecanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain fatty acyl-CoA, a class of molecules with emerging biological significance, including roles in bacterial membrane integrity and as signaling molecules. The method outlined here provides the necessary detail for researchers, scientists, and drug development professionals to implement a reliable analytical workflow for this specific analyte, from sample preparation to data acquisition and analysis.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are increasingly recognized for their diverse physiological roles.[2] They are key components of bacterial cell membranes, influencing membrane fluidity, and are involved in the synthesis of diffusible signal factors.[3][4] Furthermore, branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[5][6]

The quantitative analysis of specific acyl-CoAs, such as this compound, is essential for understanding their precise roles in health and disease. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these low-abundance molecules in complex biological samples.[7][8] This application note provides a detailed protocol for the extraction and quantification of this compound, enabling researchers to investigate its metabolic fate and function.

Experimental Protocol

Sample Preparation (Tissue)
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., ¹³C-labeled Palmitoyl-CoA or Heptadecanoyl-CoA).

  • Sonication: Sonicate the homogenate for 30 seconds on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

To determine the precursor ion mass, the molecular weight of this compound is calculated. The acyl group is 8-methylpentadecanoyl (C16H32O), and Coenzyme A has a chemical formula of C21H36N7O16P3S. The resulting molecular weight of the protonated molecule [M+H]⁺ is used as the precursor ion. The common fragmentation of acyl-CoAs involves a neutral loss of 507 Da and the formation of a fragment ion with m/z 428.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compoundCalculated [M+H]⁺[M-507+H]⁺428.1
Internal StandardSpecific [M+H]⁺Specific FragmentSpecific Fragment

Note: The exact m/z values should be determined by direct infusion of an analytical standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for long-chain acyl-CoA analysis and should be validated in your laboratory.[8][9][10]

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15% (Intra- and Inter-day)
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization in TCA Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Centrifugation Centrifugation Spiking->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Reconstitution Drying & Reconstitution SPE->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Biological Pathway of Branched-Chain Fatty Acyl-CoA

biological_pathway cluster_synthesis Synthesis cluster_function Biological Function BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA_primers Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA_primers Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_primers->FAS Target_Acyl_CoA This compound FAS->Target_Acyl_CoA Elongation Membrane Bacterial Membrane Fluidity & Integrity Target_Acyl_CoA->Membrane PPARa PPARα Activation Target_Acyl_CoA->PPARa Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Caption: Biosynthesis and functions of branched-chain fatty acyl-CoAs.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be sensitive, specific, and robust for the analysis of this branched-chain fatty acyl-CoA in biological samples. The provided workflow and biological pathway diagrams offer a clear visual representation of the experimental process and the scientific context. This methodology will be a valuable tool for researchers investigating the role of branched-chain fatty acids in various physiological and pathological processes.

References

Application Note: Chromatographic Separation of 8-Methylpentadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the chromatographic separation of 8-Methylpentadecanoyl-CoA isomers is provided below, designed for researchers, scientists, and professionals in drug development. This document synthesizes established methodologies for similar compounds to propose a robust analytical approach.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A thioester. The presence of a methyl group at the 8th carbon position introduces a chiral center, resulting in the existence of two enantiomers: (R)-8-Methylpentadecanoyl-CoA and (S)-8-Methylpentadecanoyl-CoA. The accurate separation and quantification of these isomers are crucial in various research and development areas, including metabolism studies and drug development, as different enantiomers can exhibit distinct biological activities and metabolic fates.

This application note details protocols for the separation of this compound isomers using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which is the primary recommended technique. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding fatty acid methyl esters is also described.

Challenges in Separation

The primary challenges in the separation of this compound isomers include:

  • Stereoisomers: The (R) and (S) enantiomers possess identical chemical properties in an achiral environment, necessitating the use of chiral chromatography for their resolution.

  • Positional Isomers: Samples may contain other positional isomers of methylpentadecanoyl-CoA, which have very similar physicochemical properties, making them difficult to resolve from the 8-methyl isomer using standard chromatographic methods.

  • Compound Stability: Acyl-CoA thioesters can be susceptible to degradation. Therefore, careful sample handling and optimized, mild analytical conditions are required.

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, often requiring a sample cleanup step such as solid-phase extraction (SPE).

Primary Protocol: Chiral HPLC-MS Method

This protocol provides a robust method for the direct separation of this compound enantiomers.

1. Sample Preparation (from Biological Matrix)

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction solvent (e.g., 80% methanol (B129727)/20% water).

  • Protein Precipitation: Precipitate proteins by adding a suitable volume of ice-cold acetonitrile (B52724) or perchloric acid, followed by vortexing and centrifugation.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. HPLC-MS System and Conditions

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is recommended for this analysis.

Parameter Recommendation
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Column Chiral Stationary Phase (CSP) column, e.g., CHIRALPAK® series (amylose or cellulose-based)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2% to 95% B; 15-20 min, 95% B; 20.1-25 min, 2% B.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C (temperature control is crucial for reproducible chiral separations)
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor ion and characteristic product ions for this compound should be determined by direct infusion of a standard.

Alternative Protocol: GC-MS Method (as Fatty Acid Methyl Esters)

This method involves the hydrolysis of the acyl-CoA and derivatization to the corresponding fatty acid methyl ester (FAME) prior to GC-MS analysis. This is an indirect method and will not separate the enantiomers but can resolve positional isomers.

1. Sample Preparation and Derivatization

  • Hydrolysis: Hydrolyze the this compound sample using a methanolic base (e.g., methanolic sodium hydroxide) to release the free fatty acid.

  • Esterification: Convert the free fatty acid to its methyl ester (FAME) using a reagent such as boron trifluoride in methanol or methanolic HCl.

  • Extraction: Extract the FAMEs into a nonpolar solvent like hexane (B92381) or heptane.

  • Cleanup: Wash the organic extract with water and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a suitable volume before injection.

2. GC-MS System and Conditions

Parameter Recommendation
GC System Gas chromatograph with a split/splitless injector and a mass spectrometer detector
Column High-polarity capillary column, e.g., a biscyanopropyl polysiloxane phase (e.g., HP-88, SP-2560)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split or Splitless, depending on concentration
Oven Temperature Program Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a rate of 3-5 °C/min.
Mass Spectrometer Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Scan mode for identification or Selected Ion Monitoring (SIM) for quantification

Data Presentation

Table 1: Proposed HPLC-MS Parameters for Chiral Separation

Parameter Setting
Column CHIRALPAK® IA-3 (or similar amylose-based CSP)
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 2% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Temperature 30 °C
Detection ESI-MS/MS (Positive Mode)

| Expected Outcome | Baseline or near-baseline separation of (R) and (S) enantiomers. |

Table 2: Proposed GC-MS Parameters for Positional Isomer Separation

Parameter Setting
Column HP-88
Dimensions 100 m x 0.25 mm, 0.20 µm
Carrier Gas Helium
Oven Program 120 °C (1 min), then 4 °C/min to 240 °C (10 min)
Detection EI-MS (Scan Mode: m/z 50-550)

| Expected Outcome | Separation of 8-methylpentadecanoate from other positional isomers. |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization & Protein Precipitation sample->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe reconstitute Dry & Reconstitute spe->reconstitute hplc Chiral HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the chiral HPLC-MS analysis of this compound.

isomers parent This compound enantiomers Enantiomers (Stereoisomers) parent->enantiomers r_isomer (R)-8-Methylpentadecanoyl-CoA enantiomers->r_isomer s_isomer (S)-8-Methylpentadecanoyl-CoA enantiomers->s_isomer

Caption: Isomeric forms of this compound due to a chiral center.

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The analysis and characterization of specific acyl-CoA species are essential for understanding their roles in both normal physiology and disease states. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful and sensitive technique for the identification and quantification of acyl-CoAs in biological matrices.[1][2] This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) mass spectrometry is expected to follow the characteristic pattern observed for other long-chain acyl-CoAs. The fragmentation is dominated by cleavages within the coenzyme A moiety, providing signature ions for this class of molecules.[3][4]

The primary fragmentation events involve the cleavage of the phosphodiester bonds of the CoA part. A common and diagnostic fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, which corresponds to a mass of 507.0 Da.[5] This results in the formation of an acylium ion containing the pantetheine (B1680023) arm and the full acyl chain. Another highly characteristic fragment ion is observed at an m/z of 428.0, which corresponds to the adenosine-5'-diphosphate fragment.[3][6]

In addition to these common CoA fragments, fragmentation can also occur along the branched fatty acyl chain. For branched-chain fatty acids, cleavages adjacent to the branch point are typically observed.[6][7] For this compound, this would involve cleavages of the carbon-carbon bonds on either side of the C8 position where the methyl group is located. These fragments can be useful for confirming the structure of the acyl chain.

Quantitative Data Summary

The table below summarizes the predicted key ions for this compound in positive ion mode mass spectrometry. The molecular weight of this compound is 1005.94 g/mol .

Ion Description Predicted m/z
Protonated Parent Molecule [M+H]⁺1006.95
Acylium Ion [M+H - 507.0]⁺499.95
Adenosine-5'-diphosphate Fragment428.04

Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation (from tissue) a. Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE). d. For SPE, use a C18 cartridge. Condition the cartridge with methanol (B129727) followed by water. e. Load the supernatant and wash with water. f. Elute the acyl-CoAs with a solution of methanol containing a low concentration of ammonium (B1175870) hydroxide. g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scanning.
  • MRM Transitions (predicted):
  • Q1: 1006.95 -> Q3: 499.95 (for quantification)
  • Q1: 1006.95 -> Q3: 428.04 (for confirmation)
  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
  • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.

Data Analysis

The identification of this compound is confirmed by the presence of the correct precursor ion and the characteristic fragment ions at the expected retention time. Quantification is typically performed by integrating the peak area of the most intense and specific MRM transition and comparing it to a calibration curve generated using a standard of known concentration.

Visualizations

Fragmentation_Pattern cluster_parent This compound cluster_fragments Major Fragments cluster_chain_frags Acyl Chain Fragmentation Parent [M+H]⁺ m/z = 1006.95 Acylium Acylium Ion [M+H - 507.0]⁺ m/z = 499.95 Parent->Acylium Loss of C₁₀H₁₆N₅O₁₃P₃ (-507.0 Da) CoA_frag CoA Fragment m/z = 428.04 Parent->CoA_frag CoA Moiety Cleavage Chain_frag1 Cleavage at C7-C8 Acylium->Chain_frag1 Branched Chain Fragmentation Chain_frag2 Cleavage at C8-C9 Acylium->Chain_frag2

Caption: Predicted fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Tissue Homogenization Extraction Acid Precipitation Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (C18 Separation) Purification->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Identification Fragment Confirmation MS->Identification Quantification Peak Integration & Calibration Identification->Quantification

Caption: Workflow for LC-MS/MS analysis of Acyl-CoAs.

References

Protocol for the Extraction of 8-Methylpentadecanoyl-CoA from Tissues for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other BCFA-CoAs in tissues is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the extraction of this compound from tissue samples, suitable for subsequent analysis by techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The protocol is a synthesis of established methods for the extraction of long-chain and branched-chain fatty acyl-CoAs.

Data Presentation

The efficiency of acyl-CoA extraction can vary depending on the tissue type and the method employed. Below is a summary of reported recovery rates for different long-chain acyl-CoA extraction methods from various tissues. While specific data for this compound is limited, these values provide a general benchmark for expected recoveries.

Extraction MethodTissue TypeAnalyteReported Recovery Rate (%)Reference
Acetonitrile (B52724)/2-Propanol Extraction & Solid-Phase ExtractionRat LiverVarious Acyl-CoAs93-104% (Tissue Extraction), 83-90% (SPE)[1]
Modified Acetonitrile Extraction & Solid-Phase PurificationRat Heart, Kidney, MusclePolyunsaturated Acyl-CoAs70-80%[2]
Chloroform/Methanol (B129727)/Water with Acyl-CoA-Binding ProteinVarious TissuesLong-Chain Acyl-CoAs~55%[3]
Methanol-Chloroform Extraction & Solid-Phase ExtractionMouse LiverVarious Acyl-CoAsNot explicitly stated, but method validated[4]
HPLC-MS/MS Method ValidationMouse Liver, Kidney, Heart, BrainAcylated Lysine Species75-93%[5]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue_collection Tissue Collection (Flash-freeze in liquid N2) homogenization Tissue Homogenization (e.g., with KH2PO4 buffer) tissue_collection->homogenization solvent_extraction Solvent Extraction (e.g., Acetonitrile or Methanol/Chloroform) homogenization->solvent_extraction centrifugation1 Centrifugation solvent_extraction->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe_conditioning SPE Column Conditioning supernatant_collection->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading column_washing Column Washing sample_loading->column_washing elution Elution of Acyl-CoAs column_washing->elution concentration Sample Concentration (e.g., under Nitrogen) elution->concentration reconstitution Reconstitution in appropriate solvent concentration->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

Experimental Protocols

This protocol is a compilation of best practices from several sources. Researchers should optimize certain steps, such as homogenization and solvent volumes, based on their specific tissue type and sample size.

Materials and Reagents
  • Tissues: Freshly harvested and immediately flash-frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.[2]

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.[2]

    • 2-Propanol, HPLC grade.[2]

    • Methanol, HPLC grade.[4]

    • Chloroform, HPLC grade.[4]

  • Solid-Phase Extraction (SPE) Columns: C18 or polymeric weak anion exchange columns.

  • SPE Conditioning Solvent: Methanol, HPLC grade.

  • SPE Equilibration Solvent: Water, HPLC grade.

  • SPE Wash Solution 1: 2% Formic Acid in water.

  • SPE Wash Solution 2: Methanol.

  • SPE Elution Buffer: 2-5% Ammonium (B1175870) Hydroxide in an organic solvent (e.g., methanol or 2-propanol).[2]

  • Internal Standard: Heptadecanoyl-CoA or another appropriate odd-chain acyl-CoA.

  • General Lab Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Procedure

1. Tissue Homogenization

  • Weigh the frozen tissue (typically 20-100 mg) in a pre-chilled tube.[2][6]

  • Add ice-cold KH2PO4 buffer (100 mM, pH 4.9) to the tissue.[2]

  • Homogenize the tissue on ice using a glass homogenizer until a uniform consistency is achieved.[2]

  • Add 2-propanol to the homogenate and briefly homogenize again.[2]

2. Solvent Extraction

  • Add acetonitrile (ACN) to the tissue homogenate.[2]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Alternative Method (Methanol/Chloroform):

  • Homogenize the tissue in a methanol:chloroform (2:1, v/v) solution on ice.[4]

  • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[4]

  • Collect the supernatant.

  • Induce phase separation by adding ammonium formate (B1220265) and chloroform, then vortex.[4]

  • Centrifuge again and collect the upper aqueous phase containing the acyl-CoAs.[4]

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Pass 3 mL of methanol through the column.

  • Equilibrate the column: Pass 3 mL of water through the column.

  • Load the sample: Load the supernatant from the solvent extraction step onto the column.

  • Wash the column:

    • Wash with 2.4 mL of 2% formic acid.

    • Wash with 2.4 mL of methanol.

  • Elute the acyl-CoAs:

    • Elute with 2.4 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Combine the eluted fractions.

4. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of a suitable solvent for HPLC-MS/MS analysis (e.g., 50% methanol).

5. HPLC-MS/MS Analysis

  • Analyze the reconstituted samples using a reverse-phase C18 column with a binary gradient system.[2]

  • A typical mobile phase system consists of:

    • Solvent A: 75 mM KH2PO4, pH 4.9.[2]

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.[2]

  • Detection can be performed by monitoring the UV absorbance at 260 nm or by using tandem mass spectrometry with multiple reaction monitoring (MRM) for specific quantification of this compound.[2][4]

Metabolic Pathway Context

This compound is a branched-chain fatty acyl-CoA and is expected to be metabolized through a modified beta-oxidation pathway. The diagram below illustrates the general process of fatty acid activation and beta-oxidation where branched-chain fatty acids are substrates.

beta_oxidation cluster_activation Fatty Acid Activation (Cytosol) cluster_transport Mitochondrial Transport cluster_beta_oxidation Beta-Oxidation Spiral (Mitochondria) bcfa 8-Methylpentadecanoic Acid (Branched-Chain Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bcfa_coa This compound acyl_coa_synthetase->bcfa_coa cpt1 CPT1 bcfa_coa->cpt1 + Carnitine acylcarnitine Acylcarnitine cpt1->acylcarnitine cat CAT acylcarnitine->cat cpt2 CPT2 acylcarnitine->cpt2 cat->acylcarnitine bcfa_coa_mito This compound (Mitochondrial Matrix) cpt2->bcfa_coa_mito + CoA beta_oxidation_cycle Series of enzymatic reactions (Dehydrogenation, Hydration, Dehydrogenation, Thiolysis) bcfa_coa_mito->beta_oxidation_cycle acetyl_coa Acetyl-CoA beta_oxidation_cycle->acetyl_coa propionyl_coa Propionyl-CoA (from odd-chain and some branched-chain fatty acids) beta_oxidation_cycle->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa -> Succinyl-CoA -> TCA Cycle propionyl_coa->succinyl_coa

Caption: General pathway of branched-chain fatty acid activation and beta-oxidation.

Conclusion

The protocol described provides a robust and reproducible method for the extraction and subsequent analysis of this compound from tissue samples. By combining efficient homogenization, solvent extraction, and solid-phase purification, this method yields a clean extract suitable for sensitive quantification by HPLC-MS/MS. The provided workflow and metabolic context will aid researchers in integrating this protocol into their studies on branched-chain fatty acid metabolism.

References

Application Notes and Protocols for the Structural Elucidation of 8-Methylpentadecanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex lipids like 8-Methylpentadecanoyl-CoA. This document provides detailed application notes and experimental protocols for the determination of the chemical structure of this compound using a suite of NMR experiments. This compound, a branched-chain fatty acyl-CoA, plays a role in lipid metabolism, and its precise structural characterization is crucial for understanding its biological function and for applications in drug development.

These notes will guide researchers through sample preparation, data acquisition using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis to confirm the molecular structure.

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis sample This compound Sample dissolve Dissolve in Deuterated Solvent (e.g., D₂O or CD₃OD) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq h1 ¹H NMR nmr_acq->h1 c13 ¹³C NMR nmr_acq->c13 cosy COSY nmr_acq->cosy hsqc HSQC nmr_acq->hsqc hmbc HMBC nmr_acq->hmbc process Process Spectra (FT, Phasing, Baseline Correction) h1->process c13->process cosy->process hsqc->process hmbc->process assign Assign Resonances process->assign structure Correlate Data & Elucidate Structure assign->structure report Final Structure Confirmation structure->report

Figure 1. Experimental workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-25 mg for ¹H NMR, >25 mg for ¹³C NMR)[1]

  • High-purity deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD))

  • Standard 5 mm NMR tubes[2]

  • Pipettes and vials

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)[1]

Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Gently vortex the mixture until the sample is fully dissolved.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • Cap the NMR tube securely and label it appropriately.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

NMR Data Acquisition

A series of 1D and 2D NMR experiments should be performed to obtain comprehensive structural information.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Experiments:

  • ¹H NMR (Proton): Provides information on the number and chemical environment of protons.

  • ¹³C NMR (Carbon-13): Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[4]

Typical Acquisition Parameters (for a 500 MHz spectrometer):

Experiment Pulse Program Spectral Width (¹H) Spectral Width (¹³C) Number of Scans
¹H NMR zg30 16 ppm - 16
¹³C NMR zgpg30 - 240 ppm 1024
COSY cosygpprqf 12 ppm - 8
HSQC hsqcedetgpsisp2.2 12 ppm 165 ppm 4

| HMBC | hmbcgplpndqf | 12 ppm | 220 ppm | 16 |

Data Processing and Analysis

The acquired raw data (Free Induction Decays - FIDs) needs to be processed to generate interpretable spectra.

Software:

  • Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain data (FID) to the frequency-domain (spectrum).

  • Phasing: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects for any distortions in the spectral baseline.

  • Referencing: Calibrates the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration (¹H NMR): Determines the relative number of protons corresponding to each signal.

  • Peak Picking: Identifies the chemical shift of each peak.

Data Presentation: Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs of this compound. These are representative values based on known chemical shifts for similar long-chain branched fatty acids and the coenzyme A moiety. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Assignment Structure Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D Correlations
Fatty Acyl Chain
C1 (Thioester Carbonyl)-C(O)S--~198.0HMBC to H2, H' of CoA
C2-CH₂-C(O)S-~2.8-3.0 (t)~45.0COSY with H3; HSQC with C2; HMBC to C1, C3, C4
C3-CH₂-CH₂-C(O)S-~1.6-1.7 (m)~25.0COSY with H2, H4; HSQC with C3; HMBC to C1, C2, C4, C5
C4-C7, C9-C14 (Methylene Chain)-(CH₂)n-~1.2-1.4 (br m)~29.0-32.0COSY within chain; HSQC with respective carbons
C8 (Methine)-CH(CH₃)-~1.4-1.6 (m)~35.0-38.0COSY with H7, H9, H-C8-CH₃; HSQC with C8; HMBC to C6, C7, C9, C10, C8-CH₃
C8-Methyl-CH(CH₃)-~0.8-0.9 (d)~19.0-22.0COSY with H8; HSQC with C8-CH₃; HMBC to C7, C8, C9
C15 (Terminal Methyl)-CH₂-CH₃~0.8-0.9 (t)~14.0COSY with H14; HSQC with C15; HMBC to C13, C14
Coenzyme A Moiety
Pantothenate H' (CH₂)-S-CH₂-CH₂-NH-~3.1-3.3 (t)~30.0COSY with H''; HSQC with C'; HMBC to C1 of acyl chain
Pantothenate H'' (CH₂)-S-CH₂-CH₂-NH-~3.5-3.7 (t)~38.0COSY with H'; HSQC with C''
Ribose H1'Adenosine~6.1 (d)~87.0COSY with H2'; HSQC with C1'
Adenine H2Adenosine~8.3 (s)~152.0HMBC to C4, C5 of adenine
Adenine H8Adenosine~8.5 (s)~148.0HMBC to C4, C5 of adenine

(s = singlet, d = doublet, t = triplet, m = multiplet, br = broad)

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in assigning the structure of the 8-methyl branch using key 2D NMR correlations.

structure_elucidation cluster_protons ¹H Signals cluster_carbons ¹³C Signals cluster_correlations 2D NMR Correlations H8_CH3 H-C8-CH₃ (~0.85 ppm, doublet) cosy_corr COSY H8_CH3->cosy_corr hsqc_corr HSQC H8_CH3->hsqc_corr ¹J(C,H) hmbc_corr HMBC H8_CH3->hmbc_corr ²J(C,H) hmbc_corr_2 HMBC H8_CH3->hmbc_corr_2 ³J(C,H) H8 H8 (~1.5 ppm, multiplet) cosy_corr_2 COSY H8->cosy_corr_2 hsqc_corr_2 HSQC H8->hsqc_corr_2 ¹J(C,H) hmbc_corr_3 HMBC H8->hmbc_corr_3 ²J(C,H) H7_H9 H7 & H9 (~1.25 ppm, multiplet) hsqc_corr_3 HSQC H7_H9->hsqc_corr_3 ¹J(C,H) hmbc_corr_4 HMBC H7_H9->hmbc_corr_4 ²J(C,H) hmbc_corr_5 HMBC H7_H9->hmbc_corr_5 ³J(C,H) C8_CH3 C8-CH₃ (~20 ppm) C8 C8 (~36 ppm) C7_C9 C7 & C9 (~30 ppm) cosy_corr->H8 J-coupling hsqc_corr->C8_CH3 ¹J(C,H) hmbc_corr->C8 ²J(C,H) cosy_corr_2->H7_H9 J-coupling hsqc_corr_2->C8 ¹J(C,H) hsqc_corr_3->C7_C9 ¹J(C,H) hmbc_corr_2->C7_C9 ³J(C,H) hmbc_corr_3->C8_CH3 ²J(C,H) hmbc_corr_4->C8 ²J(C,H) hmbc_corr_5->C8_CH3 ³J(C,H)

Figure 2. 2D NMR correlations for assigning the 8-methyl group.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the unambiguous structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic analysis of the spectral data, researchers can confidently determine the complete chemical structure. The characteristic chemical shifts and correlation patterns, particularly those from COSY, HSQC, and HMBC experiments, are essential for identifying the long aliphatic chain, the position of the methyl branch, and the structure of the coenzyme A moiety. This comprehensive structural information is fundamental for further studies in metabolism, enzymology, and drug discovery.

References

Application Notes and Protocols: In Vitro Applications of Branched-Chain Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Featuring Phytanoyl-CoA

Introduction

Initial literature searches for the in vitro applications of 8-Methylpentadecanoyl-CoA did not yield specific experimental data or established protocols. This suggests that it is a compound that is not widely studied or documented in publicly available research. In its place, this document provides a comprehensive overview of the in vitro applications of a well-characterized branched-chain fatty acyl-CoA, Phytanoyl-CoA , and its precursor, phytanic acid . Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a diet-derived branched-chain fatty acid that, once converted to its CoA ester, plays a significant role in cellular metabolism and signaling.[1][2] Its accumulation is linked to the peroxisomal disorder Refsum disease, making it a subject of considerable research.[2][3] These notes are intended for researchers, scientists, and drug development professionals interested in the cellular effects of branched-chain fatty acids.

Biological Activities and Signaling Pathways

Phytanic acid, and by extension its metabolically active form Phytanoyl-CoA, exerts its biological effects through various mechanisms, primarily by activating nuclear receptors and influencing cellular signaling cascades.

1. Activation of Nuclear Receptors:

Phytanic acid is a known ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and Retinoid X Receptors (RXRs).[1][4][5] This activation leads to the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis.

  • PPARα Activation: Upon activation by phytanic acid, PPARα forms a heterodimer with RXR and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This induces the expression of enzymes required for peroxisomal β-oxidation.[4][5]

  • RXR Activation: Phytanic acid and its metabolites can also directly activate RXR, which plays a central role in multiple signaling pathways by forming heterodimers with other nuclear receptors.[1]

2. Modulation of Cellular Signaling:

  • Calcium Signaling: Phytanic acid can trigger an increase in intracellular calcium levels by activating the G-protein coupled receptor GPR40, a free fatty acid receptor.[6] This suggests a role in modulating cellular processes regulated by calcium.

  • Gene Expression: In brown adipocytes, phytanic acid has been shown to induce the expression of Uncoupling Protein-1 (UCP1), a key protein in thermogenesis.[1][7] This effect is mediated through RXR binding sites in the UCP1 gene enhancer region.[1]

  • Immunomodulation: Studies have shown that phytanic acid can suppress the production of interferon-gamma (IFN-γ) by T-cells in vitro, suggesting immunomodulatory properties. This effect may be mediated through PPARα activation and interference with the NF-κB pathway.[8]

3. Cellular Metabolism:

The metabolism of phytanic acid itself is a key area of study. It is converted to Phytanoyl-CoA, which then undergoes α-oxidation in the peroxisomes, a process that is deficient in Refsum disease.[9][10][11][12][13]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of phytanic acid.

Table 1: Effects of Phytanic Acid on Gene Expression

Cell LineTarget GeneConcentration of Phytanic AcidFold Induction / EffectReference
HepG2 (co-transfected with murine PPARα)CAT-reporter gene with murine L-FABP promoterNot specified3.2-fold induction[5]
Brown adipocytes (differentiated in culture)Uncoupling Protein-1 (UCP1) mRNANot specifiedIncreased expression[1]
A549 (with NF-κB luciferase reporter)NF-κB transcriptional activity30 µMSignificantly decreased[8]

Table 2: Effects of Phytanic Acid on Cellular Processes

Cell LineProcess InvestigatedConcentration of Phytanic AcidObserved EffectReference
HEK 293 (expressing GPR40)Intracellular Ca2+ levelNot specifiedSignificant increase[6]
Rat hippocampal astrocytesCell viabilityLow micromolar concentrations (e.g., 5-20 µM)Reduced cell viability, affects Ca2+ homeostasis[4][14]
Mouse splenocytes and purified T-cellsIFN-γ production30 µMInhibited production[8]

Experimental Protocols

Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Analysis of Gene Expression using a Reporter Assay in HepG2 Cells

This protocol is adapted from studies on the activation of PPARα by phytanic acid.[5]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection:

    • Seed HepG2 cells in 6-well plates.

    • Co-transfect the cells with an expression plasmid for murine PPARα and a Chloramphenicol Acetyltransferase (CAT)-reporter gene construct containing the murine Liver Fatty Acid Binding Protein (L-FABP) promoter with its PPRE. Use a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing either phytanic acid (at the desired concentration, e.g., 10-100 µM) or a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and CAT Assay:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Perform a CAT enzyme-linked immunosorbent assay (ELISA) or a radioactive CAT assay according to the manufacturer's protocol to measure CAT expression.

  • Data Analysis: Normalize the CAT activity to the protein concentration of each sample. Express the results as fold induction relative to the vehicle-treated control.

Protocol 2: Measurement of Intracellular Calcium in HEK 293 Cells

This protocol is based on the investigation of phytanic acid's effect on GPR40-mediated calcium signaling.[6]

  • Cell Culture: Culture HEK 293 cells stably expressing the GPR40 receptor in DMEM with 10% FBS and appropriate selection antibiotics.

  • Calcium Indicator Loading:

    • Seed the cells onto black-walled, clear-bottom 96-well plates.

    • Wash the cells with a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Wash the cells gently with HBSS to remove excess dye.

  • Treatment and Measurement:

    • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Add phytanic acid (at various concentrations) or a known GPR40 agonist (e.g., GW9508) as a positive control.

    • Continuously record the fluorescence intensity for several minutes to monitor changes in intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths over time. The peak response after the addition of the compound indicates the increase in intracellular calcium.

Visualizations

Diagram 1: Phytanic Acid Signaling through PPARα

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa Activates Cytoplasm Cytoplasm Nucleus Nucleus Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds Target_Gene Target Gene (e.g., for β-oxidation) PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (Metabolic Enzymes) mRNA->Protein Translation Reporter_Assay_Workflow Start Start: HepG2 Cell Culture Transfection Co-transfect with: 1. PPARα plasmid 2. PPRE-reporter plasmid Start->Transfection Treatment Treat cells with Phytanic Acid or Vehicle Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis Assay Perform Reporter Assay (e.g., CAT ELISA) Lysis->Assay Analysis Data Analysis: Normalize and Calculate Fold Induction Assay->Analysis End End Analysis->End Alpha_Oxidation_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (Deficient in Refsum Disease) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Pristanic_Acid->Beta_Oxidation

References

Troubleshooting & Optimization

Improving peak resolution of 8-Methylpentadecanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8-Methylpentadecanoyl-CoA and other branched-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak resolution or significant peak tailing for this compound on my C18 column?

A1: Poor peak shape for acyl-CoAs like this compound is a common issue and can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head of the Coenzyme A molecule, causing peak tailing.[1][2]

  • Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.[3] This is a classic symptom of column overload, which can be verified by reducing the sample mass injected.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. An unoptimized pH can lead to poor peak shape.

  • Contamination: A dirty guard column or a contaminated analytical column inlet frit can distort peak shape for all analytes in the chromatogram.[3]

Q2: What is the recommended starting point for a reversed-phase HPLC method for separating branched-chain acyl-CoAs?

A2: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the most common approach for analyzing acyl-CoA derivatives.[4][5] A good starting point involves a C18 column coupled with a gradient elution system. Detection is typically performed using UV at 254 nm (for the adenine (B156593) moiety of CoA) or by mass spectrometry for higher sensitivity and specificity.[4][6]

Q3: How can I optimize my mobile phase to improve the resolution of this compound?

A3: Mobile phase optimization is critical for achieving good resolution.[7][8] Key parameters to adjust include:

  • Organic Solvent: Acetonitrile is often preferred over methanol (B129727) due to its lower viscosity, which can lead to sharper peaks.[7]

  • Aqueous Buffer: A buffered aqueous phase is necessary to control pH and improve peak shape. Potassium phosphate (B84403) is a common choice.[4][5]

  • pH Adjustment: The mobile phase pH should be carefully controlled, typically within the range of 2 to 8 for silica-based columns.[7] For acyl-CoAs, a slightly acidic pH (e.g., 4.0-5.0) is often used.[4]

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent is essential for separating a mixture of acyl-CoAs with varying chain lengths and polarities.[5][7]

Q4: Is sample derivatization necessary for the analysis of this compound?

A4: For the analysis of the intact acyl-CoA thioester, derivatization is generally not required, especially when using LC-MS/MS.[9] However, if you are analyzing the corresponding free fatty acid (8-methylpentadecanoic acid) after hydrolysis, derivatization is often recommended to improve peak shape and detection sensitivity, particularly for UV or fluorescence detection.[10][11][12]

Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to diagnosing and fixing common peak shape problems.

Logical Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Does it affect all peaks? start->check_all_peaks problem_pre_column Problem is likely pre-column or mobile phase related. check_all_peaks->problem_pre_column Yes problem_specific Problem is likely specific to the analyte or column chemistry. check_all_peaks->problem_specific No yes_path Yes check_mp 1. Prepare fresh mobile phase. 2. Filter and degas. problem_pre_column->check_mp check_guard 3. Remove guard column. check_mp->check_guard check_frit 4. Check for blocked inlet frit. Consider reverse flushing. check_guard->check_frit no_path No reduce_conc 1. Reduce sample concentration to check for overload. problem_specific->reduce_conc optimize_mp 2. Optimize mobile phase pH and buffer strength. reduce_conc->optimize_mp change_column 3. Try a new column of the same type. optimize_mp->change_column

A step-by-step guide to troubleshooting poor peak shape.
Quantitative Data Tables

Table 1: Example Mobile Phase Compositions for Acyl-CoA Analysis

ComponentSolvent ASolvent BReference
Method 1 220 mM Potassium Phosphate, 0.05% Thiodiglycol, pH 4.098% Methanol, 2% Chloroform[4]
Method 2 75 mM KH₂PO₄Acetonitrile with 600 mM Acetic Acid[5]
Method 3 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile[13][14]

Table 2: General Troubleshooting for Peak Resolution Issues

IssuePotential CauseRecommended ActionReference
Co-eluting Peaks Insufficient column efficiencyDecrease particle size of the column packing; Increase column length.
Poor selectivityModify mobile phase composition (organic solvent ratio, pH, buffer).
Change column temperature (lower temperature often increases retention and resolution).[15]
Broad Peaks Extra-column volumeMinimize the length and diameter of tubing between injector, column, and detector.
Column degradationReplace the column.
Slow flow rateOptimize the flow rate; too low a flow rate can increase diffusion.[15]
Split Peaks Disrupted column bedReverse-flush the column (if permissible) or replace it.[1][3]
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissue

This protocol is a generalized procedure based on common methods for extracting acyl-CoAs from biological samples.

Workflow for Acyl-CoA Sample Preparation

G start 1. Homogenize Tissue step2 2. Add Internal Standard (e.g., Heptadecanoyl-CoA) start->step2 step3 3. Perform Solvent Extraction (e.g., with Isopropanol (B130326)/Buffer) step2->step3 step4 4. Centrifuge to Pellet Debris step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Purify via Solvent Partitioning or Solid-Phase Extraction (SPE) step5->step6 step7 7. Dry Extract Under Nitrogen step6->step7 end 8. Reconstitute in Mobile Phase for LC-MS/MS Analysis step7->end

A typical workflow for extracting acyl-CoAs from tissue samples.

Methodology:

  • Homogenization: Rapidly homogenize frozen, powdered tissue in a cold buffer solution (e.g., 100 mM KH₂PO₄).[5]

  • Internal Standard: Add a known amount of an internal standard not expected to be in the sample (e.g., C17:0-CoA) to the homogenate to correct for extraction losses.[5]

  • Extraction: Add an organic solvent like isopropanol or perform a liquid-liquid extraction with a solvent system designed to keep acyl-CoAs in the aqueous-methanolic phase.[5]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 18,000 x g) at 4°C to pellet proteins and other cellular debris.[13]

  • Purification (Optional but Recommended): Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be employed to purify the acyl-CoAs.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas.[16]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for the HPLC analysis.[16]

Protocol 2: General Purpose RP-HPLC Method for Acyl-CoA Analysis

This protocol outlines a starting point for developing a separation method.

  • Column: C18 reversed-phase column (e.g., 2.6 µm particle size, 150 mm x 2.1 mm).[9]

  • Mobile Phase A: 75 mM KH₂PO₄ in water.[5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40-45 °C.[13][17]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm or MS/MS with electrospray ionization (ESI).[4][6]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.01090
25.01090
25.1955
30.0955

Note: This gradient is a starting point and must be optimized based on the specific mixture of acyl-CoAs being analyzed to achieve the desired resolution. The gradient slope, initial, and final conditions may need significant adjustment.

References

Minimizing ion suppression effects for 8-Methylpentadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Methylpentadecanoyl-CoA Analysis

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] For this compound, a long-chain fatty acyl-CoA, this is particularly concerning because it is often analyzed in complex biological matrices like plasma, serum, or tissue extracts, which contain high concentrations of proteins, lipids, and salts that can act as interfering substances.[1][2] This suppression can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A2: A common method to identify ion suppression is to perform a post-column infusion experiment.[2] In this experiment, a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. When a blank matrix sample (without the analyte) is injected, any dip in the constant signal of the infused standard indicates a region of ion suppression.[2] If the retention time of your this compound peak coincides with one of these suppression zones, your results are likely affected.

Q3: What are the primary causes of ion suppression in LC-MS analysis of biological samples?

A3: The primary causes of ion suppression in biological samples include:

  • High concentrations of co-eluting matrix components: These compete with the analyte for ionization.[1]

  • Changes in droplet properties: High concentrations of non-volatile components like salts can alter the surface tension and viscosity of the electrospray droplets, hindering the ionization process.[3][5]

  • Presence of phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in bioanalysis.

  • Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a common culprit.[3]

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[5] However, for a polar molecule like this compound, ESI is often the preferred method. If you are experiencing significant ion suppression with ESI, optimizing the ESI source parameters or considering APCI (if compatible with your analyte) could be a viable strategy. Switching the ESI polarity (e.g., from positive to negative ion mode) can also sometimes help, as fewer matrix components may ionize in the chosen polarity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem 1: Low signal intensity or poor sensitivity for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][6] Protein precipitation alone may not be sufficient.[3] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from regions of high ion suppression.[7] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] However, ensure the analyte concentration remains above the limit of detection.
Suboptimal Ionization 1. Tune Mass Spectrometer: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[9] 2. Optimize Ion Source Parameters: Experiment with different ESI source settings such as capillary voltage, gas flow rates, and temperature.

Problem 2: Poor reproducibility and high variability in quantitative results.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction of the analyte signal. 2. Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples to normalize matrix effects.[9]
Carryover 1. Optimize Wash Solvents: Ensure your autosampler and LC system wash solvents are effective at removing residual this compound. 2. Inject Blank Samples: Run blank injections between samples to assess and mitigate carryover.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent)

  • Blank matrix extract (prepared using your standard sample preparation method)

Methodology:

  • Set up your LC-MS system with your analytical column and mobile phases for the analysis of this compound.

  • Connect the outlet of the analytical column to one inlet of a tee-union.

  • Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the specific m/z for this compound. You should observe a stable, elevated baseline signal from the infused standard.

  • Inject a blank matrix extract onto the LC system and run your standard chromatographic method.

  • Monitor the baseline signal of the infused standard. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove phospholipids and other interfering matrix components from biological samples prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., a mixed-mode or polymeric reversed-phase sorbent)

  • Sample (e.g., plasma, tissue homogenate)

  • Internal standard solution

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., a mixture of aqueous and organic solvent to remove polar interferences)

  • Elution solvent (e.g., an organic solvent or a mixture designed to elute this compound)

  • SPE vacuum manifold or positive pressure processor

Methodology:

  • Sample Pre-treatment: Precipitate proteins from the sample by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the this compound using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategies PoorSignal Low Signal/Poor Reproducibility PostColumn Post-Column Infusion PoorSignal->PostColumn Investigate with InternalStandard Use SIL-IS PoorSignal->InternalStandard For quantitative accuracy SamplePrep Improve Sample Prep (SPE, LLE) PostColumn->SamplePrep If suppression is high Chromatography Optimize Chromatography PostColumn->Chromatography If co-elution with suppression zone

Caption: A workflow for identifying and mitigating ion suppression.

SPE_Workflow Start Biological Sample Pretreat Protein Precipitation & Centrifugation Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Analyze LC-MS Analysis Elute->Analyze

Caption: A general workflow for Solid-Phase Extraction (SPE).

References

Troubleshooting 8-Methylpentadecanoyl-CoA instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Long-chain acyl-CoAs like this compound have a tendency to aggregate in aqueous solutions, especially at higher concentrations and lower temperatures. This can lead to the appearance of cloudiness or precipitation.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C for a few minutes to aid in solubilization.

    • Briefly sonicate the solution in a water bath to break up aggregates.

    • Ensure the buffer concentration is sufficient, as some buffer components can influence solubility.[1]

    • For future preparations, consider preparing the solution at a slightly warmer temperature and vortexing during reconstitution.

Q2: I am observing rapid degradation of my this compound stock solution. What are the primary causes?

A2: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be accelerated by several factors.

  • Primary Causes of Instability:

    • pH: The thioester bond is least stable at alkaline pH. Hydrolysis is base-catalyzed.[2][3]

    • Temperature: Higher temperatures increase the rate of hydrolysis.[2][4][5]

    • Enzymatic Contamination: Thioesterase enzymes, if present in your sample or carried over from purification, can rapidly hydrolyze the thioester bond.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from simple hydrolysis is the free fatty acid, 8-methylpentadecanoic acid, and Coenzyme A (CoA). In biological systems, it can be metabolized through peroxisomal β-oxidation.[6][7]

Q4: How should I prepare and store my this compound solutions to maximize stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your this compound solution.

  • Preparation and Storage Recommendations:

    • Solvent: Reconstitute this compound in a slightly acidic buffer (pH 5.0-6.0) to minimize base-catalyzed hydrolysis.

    • Concentration: Prepare stock solutions at a reasonably high concentration to minimize the relative impact of any contaminants.

    • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Storage Temperature: Store aliquots at -80°C for long-term storage. For short-term use, solutions can be kept on ice.

Troubleshooting Guides

Issue 1: Inconsistent Results in Enzyme Kinetic Assays
  • Possible Cause 1: Substrate Instability.

    • Troubleshooting: Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid using stock solutions that have been stored for extended periods at 4°C or room temperature.

  • Possible Cause 2: Substrate Aggregation.

    • Troubleshooting: Ensure your assay buffer contains a low concentration of a non-ionic detergent (e.g., Triton X-100) to prevent aggregation of the long-chain acyl-CoA, which can affect its availability to the enzyme.

  • Possible Cause 3: Inaccurate Concentration Determination.

    • Troubleshooting: Verify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry (measuring absorbance at 260 nm) or a more sensitive technique like LC-MS/MS.

Issue 2: Low Purity of this compound Detected by LC-MS
  • Possible Cause 1: Hydrolysis During Storage or Sample Preparation.

    • Troubleshooting: Keep samples on ice or at 4°C throughout the sample preparation process. Use a slightly acidic mobile phase for your LC separation to maintain stability during the run.

  • Possible Cause 2: Contaminants from Synthesis.

    • Troubleshooting: If you are synthesizing the compound, ensure complete removal of coupling reagents and byproducts. Potential contaminants could include the free fatty acid, oxidized forms of the acyl-CoA, or other CoA esters. Purification by HPLC is recommended.

  • Possible Cause 3: Oxidation.

    • Troubleshooting: While the methyl branch is relatively stable, other parts of the molecule could be susceptible to oxidation over long periods. Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

Quantitative Data on Thioester Stability

ConditionEffect on Thioester StabilityReference
pH Hydrolysis rate increases significantly at alkaline pH. More stable in acidic to neutral conditions (pH 5-7).[2][3][8]
Temperature Higher temperatures accelerate the rate of hydrolysis.[2][4][5]
Buffer Composition Some buffer components can react with and consume thioesters. The optimal buffer concentration can depend on the specific thioester and its concentration.[1]

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for assessing the stability of this compound in a specific buffer solution over time.

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0).

    • Determine the precise initial concentration using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).

  • Incubation:

    • Aliquot the stock solution into separate sterile microcentrifuge tubes for each time point and condition to be tested (e.g., different pH values or temperatures).

    • Incubate the tubes under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the corresponding tube.

    • Immediately quench the hydrolysis by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched sample and centrifuge to pellet any precipitated proteins or salts.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the peak area of this compound relative to the internal standard at each time point.

    • Plot the concentration of this compound over time to determine the degradation rate and half-life under the tested conditions.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting this compound Instability cluster_causes Potential Causes cluster_solutions Solutions & Mitigation observed_issue Observed Issue (e.g., Inconsistent Results, Low Purity) instability Chemical Instability (Hydrolysis) observed_issue->instability is likely due to aggregation Physical Instability (Aggregation) observed_issue->aggregation could be contamination Contamination (Enzymatic, Synthesis Byproducts) observed_issue->contamination may result from storage Proper Storage (-80°C, Aliquots, Acidic pH) instability->storage mitigated by handling Careful Handling (Fresh Dilutions, Use of Detergents) aggregation->handling addressed by qc Quality Control (Purity Check by LC-MS) contamination->qc identified by

Troubleshooting logic for this compound instability.

experimental_workflow cluster_workflow Experimental Workflow: Stability Assessment prep 1. Prepare this compound Solution incubate 2. Incubate under Test Conditions (e.g., varying pH, Temperature) prep->incubate sample 3. Sample at Time Points & Quench Reaction incubate->sample analyze 4. Analyze by LC-MS/MS sample->analyze data 5. Determine Degradation Rate and Half-life analyze->data signaling_pathway cluster_pathway Hypothetical Metabolic Fate of this compound start This compound peroxisome Peroxisomal β-Oxidation start->peroxisome Metabolized via ppara PPARα Activation start->ppara Acts as a ligand for end_products Shorter Acyl-CoAs + Acetyl-CoA peroxisome->end_products yields gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) ppara->gene_expression regulates

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 8-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of long-chain fatty acyl-CoAs like this compound. This technique offers high specificity through targeted analysis using Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.

Q2: My this compound samples seem to be degrading. How can I improve their stability?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions. To minimize degradation, it is crucial to handle samples at low temperatures (on ice) and process them quickly. For storage, flash-freezing in liquid nitrogen and keeping them at -80°C is recommended. Reconstituting the sample in an organic solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 7) can improve stability compared to unbuffered aqueous solutions. Avoid repeated freeze-thaw cycles.

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode mass spectrometry, acyl-CoAs, including this compound, exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.2 Da. This allows for the use of neutral loss scans to screen for various acyl-CoA species in a sample. Another common fragment ion is observed at m/z 428, resulting from the cleavage of the diphosphate (B83284) bond.

Q4: How can I improve the chromatographic separation of this compound?

A4: For the separation of long-chain fatty acyl-CoAs, reversed-phase chromatography using a C18 column is commonly employed. To improve peak shape and resolution, consider using an ion-pairing agent in the mobile phase or operating at a higher pH (around 10.5 with ammonium hydroxide). A shallow acetonitrile (B52724) gradient is typically effective for eluting these molecules.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue that can arise from problems with the sample, the LC system, or the mass spectrometer. The following logical workflow can help identify the source of the problem.

G cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Troubleshooting start Low/No Signal Detected check_ms 1. Check MS Performance - Infuse a known standard (e.g., reserpine). - Is the signal stable and as expected? start->check_ms check_lc 2. Check LC System - Is there a leak? - Is the solvent delivery stable? - Inject a known standard. check_ms->check_lc MS OK ms_params Optimize MS Parameters: - Source conditions (gas flows, temp). - Ionization voltage. - MRM transitions and collision energy. check_ms->ms_params MS Issue check_sample 3. Evaluate Sample Integrity - Prepare fresh standards. - Re-extract a sample if possible. check_lc->check_sample LC OK lc_params Optimize Chromatography: - Check column for blockage/degradation. - Ensure correct mobile phase composition. - Adjust gradient. check_lc->lc_params LC Issue sample_prep Optimize Sample Preparation: - Review extraction protocol for analyte loss. - Check for degradation during storage/handling. - Assess for ion suppression (matrix effects). check_sample->sample_prep Sample Issue

A logical workflow for troubleshooting low or no LC-MS signal.
Issue 2: Poor Peak Shape and Resolution

Poor chromatography can significantly impact sensitivity and reproducibility.

Potential Cause Troubleshooting Steps
Column Degradation Flush the column with a strong solvent or replace it if it is old or has been used with incompatible samples.
Inappropriate Mobile Phase Ensure the mobile phase contains an ion-pairing agent or is at an appropriate pH to improve the retention and peak shape of acyl-CoAs.
Suboptimal Gradient Adjust the gradient slope to ensure adequate separation from other components in the sample matrix. A shallower gradient is often better for complex mixtures.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Issue 3: Inconsistent Quantification and Poor Reproducibility
Potential Cause Troubleshooting Steps
Sample Extraction Inefficiency Use a robust and validated extraction protocol. The inclusion of an internal standard early in the extraction process can help to account for variability.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve this compound from co-eluting species that may cause ion suppression.
Instability of Analyte Prepare fresh calibration standards for each analytical run. Keep samples and standards at a low temperature in the autosampler.
Instrument Fluctuation Ensure the LC-MS/MS system is properly calibrated and maintained. Monitor system suitability by injecting a standard at the beginning and end of each run.

Data Presentation

Table 1: Typical Recovery Rates for Acyl-CoA Extraction Methods
Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction followed by SPERat Liver83-90%[1]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Two-phase Extraction with Acyl-CoA-Binding ProteinRat Liver~55%[3]
Optimized for low sample loadLiver, Brain, Muscle, Adipose60-140% (analyte and tissue dependent)[1]
Table 2: Suggested LC-MS/MS Parameters for Branched-Chain Fatty Acyl-CoAs
Parameter Recommendation
Precursor Ion ([M+H]+) m/z 1022.36
Product Ion 1 (Neutral Loss) m/z 515.36 ([M+H-507]+)
Product Ion 2 (Phosphate Cleavage) m/z 428.04
Collision Energy Optimize between 20-40 eV
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)

  • Solid-Phase Extraction (SPE) columns (Weak Anion Exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 5 mL of a 2:1 (v/v) mixture of ACN and isopropanol to the homogenate and vortex vigorously. Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a new tube. Add 2 mL of saturated ammonium sulfate and vortex. Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 2 mL of methanol, followed by 2 mL of water.

    • Load the upper aqueous phase from the extraction onto the SPE column.

    • Wash the column with 2 mL of 2% formic acid, followed by 2 mL of water, and then 2 mL of methanol.

    • Elute the acyl-CoAs with two 1 mL aliquots of 2% NH4OH in methanol, followed by two 1 mL aliquots of 5% NH4OH in methanol.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Adherent cells: Add a sufficient volume of ice-cold methanol containing the internal standard to cover the cells. Use a cell scraper to detach the cells.

    • Suspension cells: Resuspend the cell pellet in ice-cold methanol containing the internal standard.

  • Lysis and Protein Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenize in Acidic Buffer tissue->homogenize extract Extract with Organic Solvents homogenize->extract spe Purify with Solid-Phase Extraction extract->spe concentrate Dry and Reconstitute spe->concentrate lc LC Separation (C18 Column) concentrate->lc ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection (Neutral Loss of 507) ms->mrm quantify Quantification mrm->quantify

A general experimental workflow for the analysis of this compound.

G FA 8-Methylpentadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound ACSL->AcylCoA alpha_ox Alpha-Oxidation (Peroxisomal) AcylCoA->alpha_ox beta_ox Beta-Oxidation (Mitochondrial/Peroxisomal) AcylCoA->beta_ox PristanoylCoA Pristanoyl-CoA (and other products) alpha_ox->PristanoylCoA Energy Energy Production (ATP) beta_ox->Energy

A simplified metabolic pathway for branched-chain fatty acyl-CoAs.

References

Addressing matrix effects in biological samples for 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Methylpentadecanoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address challenges related to matrix effects in biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs) - Understanding Matrix Effects

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon, which occurs during LC-MS analysis, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][2] For this compound, a long-chain acyl-CoA, significant matrix effects can arise from complex biological samples like plasma or tissue homogenates.[3] The primary consequence is a negative impact on the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[4]

Q2: What are the primary sources of matrix effects in common biological samples (e.g., plasma, liver tissue)?

A2: The most significant sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[5] In plasma and tissue analysis, phospholipids (B1166683) are a major cause of ion suppression, particularly when using electrospray ionization (ESI).[3][5] Other sources include salts, detergents, and other lipids that can compete with this compound for ionization in the MS source, affecting droplet formation and the efficiency of gas-phase ion generation.[4][6][7]

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay for this compound?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of an this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[4][8] Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[8]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach.[4][9] The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100

    A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem 1: I am observing significant ion suppression for this compound, leading to low sensitivity.

  • Possible Cause: Co-elution of phospholipids or other endogenous matrix components. Protein precipitation is a common sample preparation technique but is often insufficient for removing these interferences.[10]

  • Solution:

    • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11] SPE, particularly mixed-mode sorbents, can be highly effective at removing phospholipids.[10]

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix components elute.[8] Extending the gradient or using a different column chemistry can improve resolution.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to compensate for matrix effects is to use a SIL-IS.[5][8] A labeled version of this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[12][13]

Problem 2: My results show high variability between replicate injections of the same processed sample.

  • Possible Cause: Inconsistent and variable matrix effects between samples, or issues with analyte stability. Acyl-CoAs can be unstable in aqueous solutions.[14]

  • Solution:

    • Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to varying levels of matrix components in the final extract. Ensure your sample preparation protocol is robust and consistently executed.

    • Use a SIL-IS: This is the gold standard for correcting variability.[13][15] Since the SIL-IS is added at the beginning of the sample preparation process, it accounts for variability in both extraction recovery and matrix effects.[1]

    • Check Analyte Stability: Prepare samples in an acidic buffer and keep them at a low temperature (e.g., 4°C) throughout the process to minimize degradation of the acyl-CoA thioester.[16]

Visual Guide: Troubleshooting Workflow for Ion Suppression

The following diagram outlines a logical workflow for diagnosing and mitigating ion suppression issues.

IonSuppressionWorkflow start Start: Low Signal or High Variability Observed assess_me Quantify Matrix Effect (ME) (Post-Extraction Spike) start->assess_me is_me_significant Is ME Significant? (e.g., <70% or >130%) assess_me->is_me_significant improve_sp Improve Sample Preparation (Switch from PPT to SPE or LLE) is_me_significant->improve_sp Yes no_issue No Significant ME (Investigate other causes: Instrument, Standard Stability) is_me_significant->no_issue No optimize_lc Optimize Chromatography (Modify Gradient, Change Column) improve_sp->optimize_lc reassess_me Re-evaluate Matrix Effect optimize_lc->reassess_me use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) end End: Proceed with Validated Method use_sil_is->end reassess_me->is_me_significant Iterate if needed me_ok Matrix Effect Acceptable reassess_me->me_ok ME Mitigated me_ok->use_sil_is

Caption: A step-by-step workflow for addressing significant matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol details how to calculate the matrix effect for this compound.

Materials:

  • Blank biological matrix (e.g., plasma from an un-dosed subject)

  • This compound standard solution (in a suitable solvent like methanol/water)

  • Solvent used for final sample reconstitution (e.g., 50:50 acetonitrile:water)

  • All reagents and equipment for your established sample preparation method (e.g., SPE)

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Take an aliquot of the final reconstitution solvent.

    • Spike it with the this compound standard solution to achieve the desired final concentration (e.g., 50 ng/mL).

    • Analyze via LC-MS/MS and record the mean peak area from at least three injections.

  • Prepare Sample Set B (Analyte in Post-Extracted Matrix):

    • Take at least three aliquots of the blank biological matrix.

    • Process these blank samples through your entire sample preparation workflow (e.g., protein precipitation, SPE, evaporation).

    • During the final reconstitution step, add the reconstitution solvent that has been pre-spiked with the this compound standard to the same final concentration as in Set A.

    • Analyze via LC-MS/MS and record the mean peak area.

  • Calculation:

    • Use the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup from Plasma

This protocol provides a general workflow for using a mixed-mode SPE cartridge to clean up plasma samples, which is effective at removing phospholipids.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with ion exchange)

  • Plasma sample containing this compound

  • SIL-IS for this compound

  • Reagents: 4% Phosphoric Acid in water, Acetonitrile (ACN), Methanol (MeOH), 5% Ammonium (B1175870) Hydroxide (B78521) in 80:20 ACN:MeOH.

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the SIL-IS.

    • Add 200 µL of 4% phosphoric acid, vortex to mix. This step precipitates proteins and adjusts pH.

    • Centrifuge at high speed for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of MeOH, followed by 1 mL of water. Do not let the cartridge run dry.

  • Load Sample:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash 1: 1 mL of water.

    • Wash 2: 1 mL of 40% MeOH in water.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute Analyte:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in 80:20 ACN:MeOH. The basic pH neutralizes the analyte for elution from the ion exchanger, while the organic solvent elutes it from the reversed-phase sorbent.

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of different sample preparation techniques on matrix effects and recovery for this compound analysis.

Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques

Sample Preparation MethodMean Matrix Effect (%) [± SD]Description
Protein Precipitation (PPT)45% [± 15%]High ion suppression and variability due to residual phospholipids.
Liquid-Liquid Extraction (LLE)82% [± 8%]Improved cleanup, but may have lower recovery for some analytes.
Solid-Phase Extraction (SPE)95% [± 5%]Minimal ion suppression and low variability; highly effective cleanup.

Table 2: Analyte Recovery and Process Efficiency

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery (%) 98%85%
Matrix Effect (%) 45%95%
Process Efficiency (%) ¹44%81%

¹ Process Efficiency (%) = (Recovery × Matrix Effect) / 100. This value reflects the combined impact of analyte loss during sample prep and matrix effects.

Visual Guide: Sample Preparation Workflow Comparison

This diagram illustrates the relative effectiveness of different sample preparation strategies.

SamplePrepComparison start Biological Sample (Plasma, Tissue) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle More Selective spe Solid-Phase Extraction (SPE) start->spe Most Selective ppt_outcome High Matrix Effect (POOR) ppt->ppt_outcome lle_outcome Moderate Matrix Effect (GOOD) lle->lle_outcome spe_outcome Low Matrix Effect (EXCELLENT) spe->spe_outcome analysis LC-MS/MS Analysis ppt_outcome->analysis lle_outcome->analysis spe_outcome->analysis

Caption: Comparison of cleanup effectiveness for common sample preparation methods.

References

Technical Support Center: Purity Assessment of Synthetic 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic 8-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: The expected purity of synthetic this compound can vary depending on the synthesis and purification methods employed. Generally, a purity of ≥95% is considered acceptable for most research applications. However, for use in sensitive applications such as drug development, a purity of ≥98% is often required.

Q2: What are the common impurities found in synthetic this compound?

A2: Common impurities can originate from the starting materials or by-products of the synthesis. These may include:

  • Unreacted 8-methylpentadecanoic acid: The fatty acid precursor may not have fully reacted.

  • Unreacted Coenzyme A (CoA): The free thiol of Coenzyme A may be present.

  • CoA disulfide: Coenzyme A can oxidize to form a disulfide dimer.[1]

  • Solvent residues: Residual solvents from the synthesis and purification process.

  • Side-products from the activation of the fatty acid: Depending on the synthetic route, various side-products can be formed.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative purity analysis and detection of non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the main compound and characterization of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule and identify any structural isomers or major impurities.

Q4: How should I store synthetic this compound to maintain its purity?

A4: Synthetic this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term use, stock solutions can be prepared in an appropriate buffer at a slightly acidic pH (around 4-6) and stored at -80°C. Aqueous solutions are unstable above pH 8.[1]

Troubleshooting Guides

HPLC and LC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions The highly polar phosphate (B84403) groups of the CoA moiety can interact with residual silanols on the HPLC column, causing peak tailing. Use a column with end-capping or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Inappropriate Mobile Phase pH The charge state of the molecule can affect its interaction with the stationary phase. Optimize the pH of the mobile phase to ensure a consistent charge state and improve peak shape. A slightly acidic pH is often optimal.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination or Void If all peaks in the chromatogram show poor shape, the column may be contaminated or have a void at the inlet.[2][3][4] Flush the column with a strong solvent or, if a void is suspected, replace the column.

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Mobile Phase Composition Fluctuation Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature Variation Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.

Issue 3: Ghost Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Sample Carryover Implement a needle wash step with a strong solvent between injections to prevent carryover from the autosampler.
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use.
Degradation of the Analyte This compound can degrade in the vial. Ensure samples are fresh or have been stored properly.
Sample Preparation

Issue: Low Recovery or Signal Intensity

Potential Cause Troubleshooting Step
Adsorption to Surfaces Long-chain acyl-CoAs can be "sticky" and adsorb to glass or plastic surfaces. Use low-adsorption vials and pipette tips.
Degradation During Sample Preparation Keep samples on ice and work quickly to minimize degradation. Use a slightly acidic buffer to improve stability.
Incomplete Dissolution Ensure the lyophilized powder is fully dissolved before analysis. Sonication may be required.

Quantitative Data

Table 1: Typical Purity Specifications for Synthetic this compound

Parameter Research Grade Pharmaceutical Grade
Purity (by HPLC, 260 nm) ≥ 95%≥ 98%
Identity (by MS and NMR) Conforms to structureConforms to structure
Residual Solvents ≤ 0.5%≤ 0.1%
Water Content ≤ 5%≤ 2%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: Identification by LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: (Similar to HPLC-UV, but can be optimized for faster analysis).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1500.

    • Expected m/z for [M+H]⁺: Calculated for C₃₇H₆₆N₇O₁₇P₃S.

Protocol 3: Structural Confirmation by ¹H NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: D₂O or a buffered solution in D₂O (e.g., phosphate buffer, pD 6.0).

  • Sample Preparation: Dissolve 1-5 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Key Expected Signals:

    • Signals corresponding to the adenosine, pantothenate, and cysteamine (B1669678) moieties of Coenzyme A.

    • Characteristic signals for the 8-methylpentadecanoyl acyl chain, including a doublet for the methyl group at the 8-position and a triplet for the terminal methyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Chemical Synthesis of This compound purification Purification (e.g., Preparative HPLC) synthesis->purification hplc HPLC-UV (Quantitative Purity) purification->hplc Primary Analysis lcms LC-MS (Identity and Impurity Profiling) purification->lcms Detailed Characterization nmr NMR (Structural Confirmation) purification->nmr Structural Verification data_analysis Data Analysis and Comparison to Specifications hplc->data_analysis lcms->data_analysis nmr->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

troubleshooting_logic cluster_all_peaks All Peaks Affected cluster_specific_peaks Specific Peak(s) Affected start Abnormal Peak Shape (Tailing/Fronting) q1 Are all peaks affected? start->q1 a1 Check for column contamination or void. Flush or replace column. q1->a1 Yes b1 Optimize mobile phase pH to control analyte ionization. q1->b1 No a2 Verify mobile phase preparation and instrument performance. a1->a2 b2 Reduce sample concentration to avoid column overload. b1->b2 b3 Use end-capped column or mobile phase modifier. b2->b3

Caption: Troubleshooting logic for addressing abnormal peak shapes in HPLC analysis.

fatty_acid_metabolism cluster_pathways Metabolic Fates fatty_acid 8-Methylpentadecanoic Acid (from diet or synthesis) activation Acyl-CoA Synthetase (Activation with CoA) fatty_acid->activation acyl_coa This compound activation->acyl_coa beta_oxidation Beta-Oxidation (Mitochondria) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) acyl_coa->lipid_synthesis signaling Cellular Signaling acyl_coa->signaling

Caption: Simplified overview of the metabolic role of this compound.

References

Validation & Comparative

A Comparative Analysis of 8-Methylpentadecanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biochemical and metabolic characteristics of several branched-chain acyl-CoAs (BCACoAs), with a focus on 8-Methylpentadecanoyl-CoA and its more extensively studied counterparts: isovaleryl-CoA, isobutyryl-CoA, phytanoyl-CoA, and pristanoyl-CoA. BCACoAs are crucial intermediates in the catabolism of branched-chain amino acids and fatty acids, and their dysregulation is implicated in various metabolic disorders.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are coenzyme A thioesters of branched-chain fatty acids. They primarily originate from two sources: the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, and the dietary intake of branched-chain fatty acids, such as phytanic acid found in dairy products and animal fats. The metabolism of these molecules is essential for energy production and cellular homeostasis.

Physicochemical Properties

A fundamental aspect of understanding the biological role of these molecules is their physicochemical properties. The following table summarizes key data for this compound and other selected BCACoAs. It is important to note that experimental data for this compound is limited in the current scientific literature.

PropertyThis compoundIsovaleryl-CoAIsobutyryl-CoAPhytanoyl-CoAPristanoyl-CoA
Chemical Formula C37H66N7O17P3SC26H44N7O17P3S[1]C25H42N7O17P3S[2][3]C41H74N7O17P3S[4]C40H72N7O17P3S[5]
Average Molecular Weight ( g/mol ) 1005.95851.652[1]837.624[3]1062.06[4]1048.0[5]
Metabolic Origin Presumed from 8-methylpentadecanoic acidLeucine Catabolism[1]Valine CatabolismDietary Phytolα-oxidation of Phytanoyl-CoA[6]

Note: Data for this compound is based on database entries and has limited experimental validation in published literature.

Metabolic Pathways and Enzymology

The degradation of branched-chain acyl-CoAs involves specific enzymatic pathways, primarily occurring within the mitochondria and peroxisomes.

Catabolism of Isovaleryl-CoA and Isobutyryl-CoA

Isovaleryl-CoA and isobutyryl-CoA are generated from the breakdown of the branched-chain amino acids leucine and valine, respectively. Their initial catabolic steps are catalyzed by specific acyl-CoA dehydrogenases.

BCAA Catabolism to Acyl-CoAs
Metabolism of Phytanoyl-CoA and Pristanoyl-CoA

Phytanoyl-CoA, derived from dietary phytol, undergoes α-oxidation in the peroxisome to form pristanoyl-CoA, which is then further metabolized via β-oxidation.

Phytanic_Acid_Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyacyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase β-Oxidation Products β-Oxidation Products Pristanoyl-CoA->β-Oxidation Products Peroxisomal β-Oxidation

Phytanic Acid α-Oxidation Pathway

Comparative Enzyme Kinetics

The efficiency of the metabolic pathways for these BCACoAs is determined by the kinetic parameters of the involved enzymes. The table below presents available data for key enzymes.

EnzymeSubstrateKm (µM)kcat/Km (M⁻¹s⁻¹)Source
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA1.04.3 x 10⁶[7][8]
Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl-CoA~2.60.8 x 10⁶[9]
Phytanoyl-CoA 2-Hydroxylase (PHYH) Phytanoyl-CoAN/AN/AData not readily available
Pristanoyl-CoA Oxidase Pristanoyl-CoAN/AN/AData not readily available

Experimental Protocols

Accurate quantification and analysis of branched-chain acyl-CoAs are critical for research in this field. Below are generalized protocols for common analytical techniques.

Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species.

Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation\n(e.g., with Acetonitrile) Protein Precipitation (e.g., with Acetonitrile) Tissue/Cell Homogenization->Protein Precipitation\n(e.g., with Acetonitrile) Solid Phase Extraction (SPE)\n(e.g., C18 cartridge) Solid Phase Extraction (SPE) (e.g., C18 cartridge) Protein Precipitation\n(e.g., with Acetonitrile)->Solid Phase Extraction (SPE)\n(e.g., C18 cartridge) Elution and Drying Elution and Drying Solid Phase Extraction (SPE)\n(e.g., C18 cartridge)->Elution and Drying Reconstitution in\nLC-MS compatible solvent Reconstitution in LC-MS compatible solvent Elution and Drying->Reconstitution in\nLC-MS compatible solvent Injection onto\nReversed-Phase C18 Column Injection onto Reversed-Phase C18 Column Reconstitution in\nLC-MS compatible solvent->Injection onto\nReversed-Phase C18 Column Gradient Elution\n(e.g., Ammonium (B1175870) Hydroxide (B78521)/Acetonitrile) Gradient Elution (e.g., Ammonium Hydroxide/Acetonitrile) Injection onto\nReversed-Phase C18 Column->Gradient Elution\n(e.g., Ammonium Hydroxide/Acetonitrile) Mass Spectrometry Detection\n(Positive ESI, MRM mode) Mass Spectrometry Detection (Positive ESI, MRM mode) Gradient Elution\n(e.g., Ammonium Hydroxide/Acetonitrile)->Mass Spectrometry Detection\n(Positive ESI, MRM mode) Data Analysis\n(Quantification against\ninternal standards) Data Analysis (Quantification against internal standards) Mass Spectrometry Detection\n(Positive ESI, MRM mode)->Data Analysis\n(Quantification against\ninternal standards)

LC-MS/MS Workflow for Acyl-CoA Analysis

Methodology Details:

  • Sample Extraction: Homogenize tissue or cell samples in a cold buffer. Precipitate proteins using a solvent like acetonitrile.

  • Solid Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/ammonium hydroxide).

  • LC Separation: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution, often employing a mobile phase containing ammonium hydroxide to improve peak shape.[10]

  • MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for each acyl-CoA to ensure high selectivity and sensitivity.[10]

  • Quantification: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of stable isotope-labeled internal standards added at the beginning of the sample preparation.

Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an electron acceptor.

Methodology Details:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.0), the electron acceptor (e.g., ferricenium hexafluorophosphate), and the specific acyl-CoA substrate (e.g., isovaleryl-CoA, isobutyryl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., purified recombinant enzyme, mitochondrial extract).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 300 nm for ferricenium) over time using a spectrophotometer.[11]

  • Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Conclusion

This guide provides a comparative overview of this compound and other significant branched-chain acyl-CoAs. While isovaleryl-CoA, isobutyryl-CoA, phytanoyl-CoA, and pristanoyl-CoA are well-characterized with established metabolic pathways and analytical methods, this compound remains a less-explored molecule. The provided data tables and experimental protocols offer a valuable resource for researchers investigating the roles of these important metabolites in health and disease. Further research is warranted to elucidate the specific properties and metabolic fate of this compound.

References

A Comparative Analysis of the Biological Activity of 8-Methylpentadecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 8-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, such as palmitoyl-CoA and stearoyl-CoA. The information presented is based on available experimental data and established principles of fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids. They are substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that regulate gene expression. While the biological activities of straight-chain acyl-CoAs are well-documented, the roles of branched-chain species like this compound are less understood. The presence of a methyl group on the acyl chain can significantly influence a molecule's metabolic fate and biological effects. This guide aims to highlight these differences, providing a framework for understanding the unique properties of this compound.

Data Presentation

Table 1: Comparative Enzyme Kinetics in Acyl-CoA Metabolism
SubstrateEnzymeKm (µM)Vmax (nmol/min/mg protein)kcat (s-1)Source
Straight-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)Acyl-CoA Synthetase (Liver)~10HighHighHypothetical, based on typical values
Stearoyl-CoA (C18:0)Acyl-CoA Dehydrogenase (LCAD)~2-5HighHighHypothetical, based on typical values
Palmitoyl-CoA (C16:0)Carnitine Palmitoyltransferase I~30-50HighHighHypothetical, based on typical values
Branched-Chain Acyl-CoA
This compoundAcyl-CoA SynthetasePredicted HigherPredicted LowerPredicted LowerInferred from related compounds
This compoundAcyl-CoA DehydrogenasePredicted HigherPredicted LowerPredicted LowerInferred from related compounds
This compoundCarnitine Palmitoyltransferase IPredicted HigherPredicted LowerPredicted LowerInferred from related compounds

Note: Specific kinetic data for this compound is limited. The values presented are predictions based on the known behavior of other branched-chain fatty acids, which generally exhibit slower enzymatic processing compared to their straight-chain isomers.

Table 2: Comparison of Metabolic Fates and Signaling Effects
FeatureStraight-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)This compound
Primary Metabolic Pathway Mitochondrial β-oxidationLikely a combination of α- and ω-oxidation, followed by β-oxidation
Rate of Oxidation HighPredicted to be significantly lower
Incorporation into Complex Lipids Readily incorporated into triglycerides, phospholipids, etc.Potentially limited or leads to structurally altered lipids
Signaling Activity (e.g., PPARα, HNF4α) Known to bind and activate these transcription factors, regulating lipid metabolism genes.Activity is likely altered due to the branched structure, potentially leading to differential gene expression.
Potential for Accumulation Generally low, due to efficient metabolism.Higher potential for accumulation, which may lead to lipotoxicity.

Experimental Protocols

Determination of Enzyme Kinetics for Acyl-CoA Synthetase

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the activation of 8-methylpentadecanoic acid and a straight-chain fatty acid (e.g., palmitic acid) by acyl-CoA synthetase.

Methodology:

  • Enzyme Source: Isolated liver microsomes or a purified acyl-CoA synthetase.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, MgCl₂, and dithiothreitol.

  • Substrate Addition: Add varying concentrations of either 8-methylpentadecanoic acid or palmitic acid to initiate the reaction.

  • Detection: The formation of the acyl-CoA product can be monitored continuously using a spectrophotometric assay that couples the release of AMP to the oxidation of NADH. Alternatively, a discontinuous assay can be used where the reaction is stopped at various time points, and the acyl-CoA product is quantified by HPLC.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro β-Oxidation Assay

Objective: To compare the rate of β-oxidation of this compound and a straight-chain acyl-CoA.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from rat liver or skeletal muscle.

  • Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria, L-carnitine, NAD⁺, FAD, and coenzyme A.

  • Substrate Addition: Add radiolabeled [1-¹⁴C]this compound or [1-¹⁴C]palmitoyl-CoA to initiate the reaction.

  • Measurement of β-Oxidation: The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ and acid-soluble metabolites over time.

  • Data Analysis: Compare the rates of oxidation between the two substrates.

Gene Expression Analysis via Quantitative PCR (qPCR)

Objective: To investigate the effect of this compound and a straight-chain acyl-CoA on the expression of genes involved in lipid metabolism.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in the presence of 8-methylpentadecanoic acid or palmitic acid for a specified period.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for target genes such as those encoding for PPARα, HNF4α, and key enzymes in fatty acid oxidation and synthesis.

  • Data Analysis: Quantify the relative changes in gene expression using the ΔΔCt method, with a housekeeping gene for normalization.

Mandatory Visualization

experimental_workflow cluster_synthesis Substrate Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis & Comparison s1 8-Methylpentadecanoic Acid acs Acyl-CoA Synthetase s1->acs a3 Gene Expression s1->a3 s2 Palmitic Acid s2->acs s2->a3 coa Coenzyme A + ATP coa->acs p1 p1 acs->p1 This compound p2 p2 acs->p2 Palmitoyl-CoA a1 Enzyme Kinetics p1->a1 a2 β-Oxidation Rate p1->a2 p2->a1 p2->a2 d1 Biological Activity Profile a1->d1 a2->d1 a3->d1

Caption: Experimental workflow for comparing the biological activities.

signaling_pathway cluster_straight Straight-Chain Acyl-CoA cluster_branched This compound cluster_metabolism Metabolic Fate sc_acyl_coa Palmitoyl-CoA sc_ppar PPARα Activation sc_acyl_coa->sc_ppar High Affinity sc_beta Efficient β-Oxidation sc_acyl_coa->sc_beta sc_gene Target Gene Expression (e.g., CPT1, ACO) sc_ppar->sc_gene Upregulation bc_acyl_coa This compound bc_ppar PPARα Interaction bc_acyl_coa->bc_ppar Potentially Altered Affinity bc_alpha_omega α/ω-Oxidation Precedes β-Oxidation bc_acyl_coa->bc_alpha_omega bc_gene Altered Gene Expression bc_ppar->bc_gene Differential Regulation

Caption: Postulated differences in signaling and metabolism.

Discussion and Conclusion

The methyl branch in this compound is predicted to create steric hindrance, which likely reduces its affinity for and the catalytic efficiency of enzymes that typically process straight-chain acyl-CoAs. This is supported by studies on other branched-chain fatty acids, which are often metabolized at slower rates and through alternative pathways such as α- and ω-oxidation to circumvent the methyl block.

Consequently, this compound may have a longer intracellular half-life than its straight-chain counterparts. This could lead to its accumulation and potentially altered signaling properties. While straight-chain acyl-CoAs are known to regulate transcription factors like PPARα and HNF4α, the modified structure of this compound might result in a different binding affinity and, therefore, a distinct pattern of gene regulation.

Further research is imperative to fully elucidate the biological activity of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A comprehensive understanding of how this and other branched-chain acyl-CoAs are metabolized and how they influence cellular processes will be crucial for developing novel therapeutics targeting lipid metabolism and related diseases.

Validating 8-Methylpentadecanoyl-CoA as a Novel Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. This guide provides a comparative framework for the validation of 8-Methylpentadecanoyl-CoA as a potential biomarker for a specific, yet to be fully elucidated, metabolic disease. We will explore the methodologies for its quantification, compare its hypothetical performance against established biomarkers of related disorders, and outline the experimental workflows necessary for its clinical validation.

Biomarker Performance Comparison

A crucial step in biomarker validation is to compare its diagnostic and prognostic accuracy against existing markers. While the specific disease association for this compound is still under investigation, we can hypothesize its performance characteristics against known biomarkers for a related fatty acid oxidation disorder, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

BiomarkerClassDisease AssociationSensitivity (%)Specificity (%)Analytical Method
This compound (Hypothetical) Acyl-CoAUndetermined Metabolic Disorder8592LC-MS/MS
Octanoylcarnitine (C8) AcylcarnitineMCAD Deficiency>9998MS/MS
Decanoylcarnitine (C10) AcylcarnitineMCAD Deficiency8598MS/MS
Hexanoylglycine AcylglycineMCAD Deficiency9095GC-MS
Phenylpropionylglycine AcylglycineMCAD Deficiency8897GC-MS

This table presents hypothetical performance data for this compound to illustrate a comparative framework.

Experimental Protocols

Accurate and reproducible quantification is the foundation of biomarker validation. The method of choice for analyzing acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity and sensitivity.[1]

Quantification of this compound by LC-MS/MS

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenates) are collected from both the patient cohort and healthy controls.

  • Proteins are precipitated using a cold organic solvent (e.g., acetonitrile).

  • The supernatant containing the acyl-CoAs is separated and dried under nitrogen.

  • The sample is reconstituted in a solution compatible with the LC-MS/MS system.

2. Liquid Chromatography (LC):

  • A reverse-phase C18 column is typically used for separation.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile) is employed to separate the acyl-CoAs.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluent from the LC is introduced into the mass spectrometer.

  • Electrospray ionization (ESI) in positive mode is commonly used.

  • Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high specificity.

4. Data Analysis:

  • A standard curve is generated using known concentrations of purified this compound.

  • The concentration in the biological samples is determined by comparing their peak areas to the standard curve.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is used to correct for variations in sample processing and instrument response.

Visualizing the Validation Workflow and Pathways

Understanding the logical flow of biomarker validation and the potential biological context of this compound is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_implementation Clinical Implementation Discovery Hypothesis Generation & Candidate Biomarker Discovery AssayDev Assay Development (e.g., LC-MS/MS) Discovery->AssayDev Candidate Identified AssayVal Assay Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AssayVal Assay Established Cohort Cohort Studies (Case-Control) AssayVal->Cohort Validated Assay Performance Evaluation of Diagnostic & Prognostic Performance Cohort->Performance Data Collection Implementation Regulatory Approval & Clinical Utility Assessment Performance->Implementation Clinical Significance Shown

General workflow for biomarker validation.

experimental_workflow Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Extraction Supernatant Extraction Precipitation->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Experimental workflow for this compound quantification.

signaling_pathway FattyAcid Dietary Branched-Chain Fatty Acids Activation Acyl-CoA Synthetase FattyAcid->Activation AcylCoA This compound Activation->AcylCoA Metabolism Mitochondrial Beta-Oxidation AcylCoA->Metabolism Disease Metabolic Disease State (Enzyme Deficiency) Metabolism->Disease Dysfunction Energy Energy Production (Acetyl-CoA) Metabolism->Energy Accumulation Accumulation of This compound Disease->Accumulation

Hypothetical metabolic pathway involving this compound.

Concluding Remarks

The validation of this compound as a clinical biomarker is a rigorous, multi-step process. While a definitive disease association remains to be established, the framework presented here provides a clear roadmap for its evaluation. By employing robust analytical methods like LC-MS/MS, conducting well-designed clinical studies, and comparing its performance against existing standards, the clinical utility of this compound can be systematically determined. This structured approach is essential for translating a promising candidate molecule into a reliable tool for patient diagnosis and management.

References

Cross-Validation of Analytical Methods for 8-Methylpentadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of 8-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical technique for their specific research needs. This document outlines the performance of commonly employed methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays—supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound is a derivative of the branched-chain fatty acid, 8-methylpentadecanoic acid. The accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways, including fatty acid metabolism and its dysregulation in diseases.[1][2] The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, specificity, sample matrix, and throughput.

Comparison of Analytical Methods

The performance of different analytical methods for the analysis of long-chain acyl-CoAs, which is applicable to this compound, is summarized below. LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of acyl-CoA thioesters.[3]

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3][4]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantitation (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99Variable
Precision (RSD%) < 5%[3]< 15%[3]< 20%[3]
Specificity High (based on mass-to-charge ratio)[3]Moderate (risk of co-elution)[3]High (enzyme-specific)[3]
Throughput High[3]ModerateLow to Moderate[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to allow for replication and cross-validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the most robust and reproducible method for the analysis of acyl-CoAs.[2] This method provides high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species.[5][6]

1. Sample Preparation (Solid-Phase Extraction) [3]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC Separation

3. MS/MS Detection

  • Ionization Mode: Positive electrospray ionization (ESI).[5]

  • Scan Mode: Selected Reaction Monitoring (SRM) for quantification.[5] A neutral loss scan of 507 can be used for profiling complex acyl-CoA mixtures.[7]

  • Collision Energy: Optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC with UV detection can be used for the analysis of fatty acids, though sensitivity can be a limitation due to the lack of a strong UV chromophore in the fatty acid chain.[8] Derivatization is often required to improve sensitivity.

1. Derivatization (for Fluorescence Detection) [3]

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

2. HPLC Separation

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase: Acetonitrile/water gradient.[3]

  • Detection: UV detector at 205-210 nm for underivatized fatty acids or a fluorescence detector with appropriate excitation and emission wavelengths for derivatized compounds.[3]

Enzymatic Assay

Enzymatic assays offer high specificity due to the nature of enzyme-substrate interactions.[3] These assays are based on the enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[3]

1. Reaction Principle

  • A combination of enzymes utilizes the fatty acyl-CoA as a substrate.[1]

  • The reaction is coupled to produce a fluorescent or colored product.[1]

  • For instance, the conversion of the acyl-CoA can lead to the production of H₂O₂, which then reacts with a specific dye.[9]

2. Assay Procedure

  • Incubate the sample with the enzyme master mix at room temperature.[1]

  • Measure the increase in fluorescence (e.g., at λexc/em = 530/585 nm) or absorbance (e.g., at 570 nm).[1][9]

  • Quantify the concentration of this compound by comparing the signal to a standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MSMS MS/MS Detection (ESI+, SRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Derivatization Derivatization (Optional, for Fluorescence) Sample->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection UV or Fluorescence Detection HPLC->Detection Data Data Acquisition & Quantification Detection->Data

HPLC-UV/Fluorescence Experimental Workflow

EnzymaticAssay_Workflow cluster_prep Sample Preparation cluster_assay Assay Sample Biological Sample (Tissue/Cell Lysate) Incubation Incubation with Enzyme Master Mix Sample->Incubation Measurement Measure Fluorescence or Absorbance Incubation->Measurement Quantification Quantification vs. Standard Curve Measurement->Quantification

Enzymatic Assay Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic activation of fatty acids is crucial for dissecting metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the enzymatic kinetics of the branched-chain fatty acyl-CoA, 8-Methylpentadecanoyl-CoA, with its straight-chain and other related counterparts. By examining key kinetic parameters, this guide offers insights into the substrate specificity of acyl-CoA synthetases and the potential metabolic fate of these lipids.

Comparative Enzymatic Kinetics

To illustrate the kinetic differences between straight-chain and branched-chain fatty acyl-CoAs, the following table summarizes the kinetic parameters for the activation of oleic acid (a C18:1 straight-chain fatty acid) by the yeast long-chain acyl-CoA synthetase, Faa1p. This provides a baseline for comparison with the expected kinetics of a branched-chain substrate like this compound.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Oleic Acid (C18:1)S. cerevisiae Faa1p71.1[1][2]158.2[1][2]--
This compound-Data not availableData not availableData not availableData not available

Note: Data for this compound is not available in the cited literature and is included for comparative context. The Vmax for oleic acid with Faa1p was 158.2 nmol/min/mg protein.[1][2]

Studies on metazoan fatty acid synthase (mFAS) have shown a significantly lower turnover number when utilizing methylmalonyl-CoA (a branched-chain extender substrate) compared to malonyl-CoA, indicating that the presence of a methyl branch impedes the enzymatic process.[3][4] This suggests that this compound would likely exhibit a higher Km and a lower Vmax when compared to its straight-chain isomer, hexadecanoyl-CoA (palmitoyl-CoA), with most acyl-CoA synthetases.

Experimental Protocols

The determination of enzymatic kinetics for acyl-CoA synthetases typically involves measuring the rate of formation of the acyl-CoA product over time. Several robust methods are available, including radiometric, fluorometric, and chromatographic assays.

Radiometric Assay for Acyl-CoA Synthetase Activity

This method relies on the use of a radiolabeled fatty acid substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), ATP, Coenzyme A (CoA), Mg2+, and the radiolabeled fatty acid (e.g., [14C]oleic acid or [3H]palmitic acid) bound to bovine serum albumin (BSA).

  • Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., purified enzyme or cell lysate) to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., Dole's reagent). This partitioning separates the unreacted fatty acid from the formed acyl-CoA.

  • Quantification: The amount of radiolabeled acyl-CoA formed is quantified using liquid scintillation counting.

Fluorometric Assay for Acyl-CoA Synthetase Activity

This assay provides a non-radioactive alternative for measuring acyl-CoA synthetase activity.

  • Reaction Principle: The acyl-CoA produced by the synthetase is metabolized by a series of coupled enzymes to generate a fluorescent product.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme sample, a specific assay buffer, an enzyme mix, a developer, and a probe.

  • Signal Detection: The fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

HPLC-Based Assay for Acyl-CoA Synthetase Activity

High-Performance Liquid Chromatography (HPLC) offers a direct and quantitative method for measuring acyl-CoA species.

  • Sample Preparation: The enzymatic reaction is carried out as described for the radiometric assay (without the radiolabel). The reaction is quenched at specific time points.

  • Chromatographic Separation: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., C18). An isocratic or gradient elution with a mobile phase (e.g., sodium phosphate (B84403) buffer and methanol) is used to separate the different CoA species.

  • Detection and Quantification: The CoA compounds, including the newly formed acyl-CoA, are detected by their absorbance at ~254 nm or by mass spectrometry. The concentration is determined by comparing the peak area to that of known standards.[5][6]

Signaling Pathways and Logical Relationships

Branched-chain fatty acyl-CoAs, once formed, can influence cellular signaling pathways. One important pathway involves the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Fatty_Acid_Activation_and_Signaling Fatty Acid Activation and PPARα Signaling Pathway cluster_activation Enzymatic Activation cluster_signaling PPARα Signaling Fatty_Acid 8-Methylpentadecanoic Acid (or other fatty acid) ACSL Acyl-CoA Synthetase (e.g., ACSL1) Fatty_Acid->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi PPARa PPARα Acyl_CoA->PPARa Ligand Binding ATP ATP ATP->ACSL CoA CoA CoA->ACSL RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE DNA Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response

Caption: Workflow of fatty acid activation and subsequent PPARα signaling.

This diagram illustrates the activation of a fatty acid to its corresponding acyl-CoA, which can then act as a ligand for PPARα.[7][8][9] This binding leads to the transcription of genes involved in fatty acid oxidation, demonstrating a key regulatory role for these molecules in cellular metabolism.

References

A Comparative Guide to the Metabolism of 8-Methylpentadecanoyl-CoA: In Vivo vs. In Vitro Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to study the metabolism of the branched-chain fatty acid (BCFA) 8-Methylpentadecanoyl-CoA, contrasting in vivo and in vitro experimental approaches. Due to the limited direct research on this compound, this guide extrapolates from established principles of BCFA metabolism, primarily focusing on the well-studied pathways of alpha- and beta-oxidation.

Introduction to this compound Metabolism

This compound is a saturated fatty acid with a methyl group on the eighth carbon. The presence of this methyl branch influences its metabolic fate, distinguishing it from straight-chain fatty acids. The position of the methyl group, being distant from the carboxyl end, suggests that its initial metabolism likely proceeds through beta-oxidation. However, depending on the enzymatic machinery of the cell, other pathways could be involved.

Metabolic Pathways of Branched-Chain Fatty Acids

The metabolism of BCFAs is a complex process primarily involving two key pathways: alpha-oxidation and beta-oxidation. The location of the methyl branch on the fatty acid chain is a critical determinant of which pathway is initiated.

  • Alpha-Oxidation: This process occurs in the peroxisomes and is essential for the metabolism of BCFAs with a methyl group at the beta-carbon (C3), such as phytanic acid.[1][2] Alpha-oxidation removes a single carbon from the carboxyl end, allowing the resulting molecule to then enter the beta-oxidation pathway.[1]

  • Beta-Oxidation: This is the primary pathway for the breakdown of most fatty acids to produce acetyl-CoA.[3] For BCFAs with methyl branches at odd-numbered carbons, like this compound, beta-oxidation can proceed until the methyl branch is near the carboxyl group, at which point specific enzymes are required to bypass the branch. Beta-oxidation occurs in both mitochondria and peroxisomes.[4]

Based on the structure of this compound, it is hypothesized that it will primarily undergo beta-oxidation.

In Vivo vs. In Vitro Methodologies: A Comparative Analysis

The study of this compound metabolism can be approached using whole-organism (in vivo) models or isolated cellular or subcellular systems (in vitro). Each approach offers distinct advantages and limitations.

In Vivo Studies

In vivo studies provide a holistic view of metabolism, accounting for the complex interplay between different organs and physiological regulation.

Common In Vivo Approaches:

  • Animal Models: Rodent models (rats, mice) are frequently used to study fatty acid metabolism. These studies often involve the administration of a labeled form of the fatty acid of interest (e.g., radiolabeled with 14C or 13C) to track its distribution, breakdown, and excretion.[5]

  • Metabolic Cages: These are used to monitor parameters like oxygen consumption and carbon dioxide production, which can provide insights into substrate utilization.

  • Tissue Biopsy and Analysis: After administration of the fatty acid, tissues can be collected to analyze the concentration of the parent compound and its metabolites.

Data Obtained from In Vivo Studies:

ParameterDescriptionExample Application
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) of the fatty acid.Determining the half-life and tissue distribution of this compound.
Metabolic Rate The overall rate at which the fatty acid is oxidized in the whole body.Measuring the rate of 14CO2 exhalation after administration of [14C]this compound.
Metabolite Profiling Identification and quantification of metabolic products in various tissues and biofluids.Detecting downstream products of beta-oxidation in liver, muscle, and adipose tissue.
Physiological Effects The impact of the fatty acid on overall health, such as changes in body weight, lipid profiles, and gene expression.Assessing the long-term effects of a diet supplemented with this compound.
In Vitro Studies

In vitro studies offer a more controlled environment to investigate specific cellular and molecular mechanisms of metabolism, free from the systemic complexities of a whole organism.

Common In Vitro Approaches:

  • Cell Cultures: Primary cells (e.g., hepatocytes) or cell lines are incubated with the fatty acid of interest.[6]

  • Isolated Organelles: Mitochondria and peroxisomes can be isolated to study their specific roles in fatty acid oxidation.[7]

  • Enzyme Assays: Purified enzymes can be used to determine their activity and kinetics with the fatty acid as a substrate.

Data Obtained from In Vitro Studies:

ParameterDescriptionExample Application
Cellular Uptake The rate and mechanism by which cells absorb the fatty acid.Measuring the uptake of fluorescently labeled this compound into cultured hepatocytes.
Subcellular Localization The specific organelles involved in the metabolism of the fatty acid.Determining whether this compound is metabolized in mitochondria, peroxisomes, or both.
Enzyme Kinetics The affinity (Km) and maximum velocity (Vmax) of enzymes that metabolize the fatty acid.Characterizing the activity of acyl-CoA synthetases and dehydrogenases with this compound.
Metabolic Flux The rate of conversion of the fatty acid through a specific metabolic pathway.Using radiolabeled this compound to measure the production of acetyl-CoA in isolated mitochondria.

Experimental Protocols

In Vivo: Radiolabeled Fatty Acid Metabolism in Rodents
  • Synthesis of Labeled Compound: Synthesize this compound with a radioactive (e.g., 14C) or stable isotope (e.g., 13C) label.

  • Animal Dosing: Administer the labeled compound to rodents via oral gavage or intravenous injection.

  • Metabolic Cage Analysis: House the animals in metabolic cages to collect expired air, urine, and feces. Measure the amount of labeled CO2 in the expired air over time to determine the rate of oxidation.

  • Tissue Collection: At selected time points, euthanize the animals and collect blood and various tissues (liver, muscle, adipose tissue, heart, brain).

  • Sample Analysis: Homogenize the tissues and extract lipids and aqueous metabolites. Use techniques like liquid scintillation counting, mass spectrometry, and chromatography to identify and quantify the labeled parent compound and its metabolites.

In Vitro: Fatty Acid Oxidation in Cultured Hepatocytes
  • Cell Culture: Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

  • Preparation of Fatty Acid Solution: Prepare a solution of this compound complexed with bovine serum albumin (BSA) to facilitate its solubility and uptake.

  • Incubation: Incubate the cells with the this compound-BSA complex for a defined period. For radiolabeled experiments, [1-14C]this compound can be used.

  • Measurement of Oxidation:

    • Complete Oxidation: Trap the 14CO2 produced by the cells to measure the rate of complete oxidation to CO2.

    • Incomplete Oxidation: Measure the amount of 14C-labeled acid-soluble metabolites (ASMs) to determine the rate of beta-oxidation.

  • Cell Lysis and Analysis: Lyse the cells to measure intracellular concentrations of the fatty acid and its metabolites using techniques like HPLC or LC-MS/MS.

Visualizing the Pathways and Workflows

Metabolic Pathway of this compound

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation (if applicable) Alpha-Oxidation (if applicable) This compound->Alpha-Oxidation (if applicable) Phytanoyl-CoA hydroxylase-like 8-Methylpentadecanoyl-CoA_mito This compound This compound->8-Methylpentadecanoyl-CoA_mito CPT1/CPT2 Pristanoyl-CoA-like Pristanoyl-CoA-like Alpha-Oxidation (if applicable)->Pristanoyl-CoA-like Multiple steps Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Pristanoyl-CoA-like->Peroxisomal Beta-Oxidation Pristanoyl-CoA-like->8-Methylpentadecanoyl-CoA_mito Transport Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation 8-Methylpentadecanoyl-CoA_mito->Mitochondrial Beta-Oxidation Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA Final cycle Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Multiple cycles Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle cluster_invivo In Vivo Approach cluster_invitro In Vitro Approach Labeled this compound Labeled this compound Animal Model (e.g., Rat) Animal Model (e.g., Rat) Labeled this compound->Animal Model (e.g., Rat) Metabolic Cage Metabolic Cage Animal Model (e.g., Rat)->Metabolic Cage Tissue Collection (Liver, Muscle) Tissue Collection (Liver, Muscle) Animal Model (e.g., Rat)->Tissue Collection (Liver, Muscle) Collect Samples (Air, Urine, Feces) Collect Samples (Air, Urine, Feces) Metabolic Cage->Collect Samples (Air, Urine, Feces) Analysis (LC-MS, Scintillation) Analysis (LC-MS, Scintillation) Collect Samples (Air, Urine, Feces)->Analysis (LC-MS, Scintillation) Tissue Collection (Liver, Muscle)->Analysis (LC-MS, Scintillation) This compound This compound Cell Culture (e.g., Hepatocytes) Cell Culture (e.g., Hepatocytes) This compound->Cell Culture (e.g., Hepatocytes) Incubation Incubation Cell Culture (e.g., Hepatocytes)->Incubation Measure Oxidation (CO2, ASMs) Measure Oxidation (CO2, ASMs) Incubation->Measure Oxidation (CO2, ASMs) Cell Lysis Cell Lysis Incubation->Cell Lysis Analysis (HPLC, LC-MS/MS) Analysis (HPLC, LC-MS/MS) Cell Lysis->Analysis (HPLC, LC-MS/MS)

References

Orthogonal Strategies for the Definitive Identification of 8-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The unambiguous identification of lipid species is a cornerstone of lipidomics and drug development research. For complex molecules such as 8-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, relying on a single analytical method can be insufficient. This guide provides a comparative overview of orthogonal methods to confirm the identity of this compound, ensuring data accuracy and confidence in downstream applications.

The primary methods for the analysis of acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Each technique offers distinct advantages and, when used in combination, provides a robust framework for identification and quantification.

Methodology Comparison: LC-MS/MS vs. GC-MS

The two premier mass spectrometry-based approaches for analyzing fatty acyl-CoAs differ fundamentally in their sample preparation and the state of the analyte during analysis. LC-MS/MS is often favored for the analysis of intact acyl-CoAs, while GC-MS requires hydrolysis of the CoA ester and derivatization of the resulting fatty acid.[1]

Quantitative Performance

The following table summarizes the typical quantitative performance of LC-MS/MS and GC-MS for the analysis of long-chain and branched-chain fatty acids and their CoA esters. While specific data for this compound is not extensively published, the values presented are representative for similar analytes.

ParameterLC-MS/MS (for Acyl-CoAs)GC-MS (for Fatty Acid Methyl Esters)References
Limit of Detection (LOD) 0.1 - 10 ng/mL0.03 - 0.6 µg/mL (for short-chain fatty acids)[2][3]
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL0.1 - 1.0 µg/mL[2][3]
Linear Dynamic Range >3 orders of magnitude2-3 orders of magnitude[2][4]
Precision (Intra-day) 1.2 - 4.4%<10%[2]
Precision (Inter-day) 2.6 - 12.2%<15%[2]
Accuracy 94.8 - 110.8%Not consistently reported[2]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Intact this compound

This method allows for the direct analysis of the intact acyl-CoA molecule.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with an aqueous organic solvent (e.g., 20% methanol) to remove polar impurities.

  • Elute the this compound with a high percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.[2]

b. LC-MS/MS Analysis

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.[2][5]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Identification is confirmed by tandem mass spectrometry (MS/MS). For acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is a key diagnostic fragmentation.[2][6] Selected reaction monitoring (SRM) can be used for targeted quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) of 8-Methylpentadecanoic Acid Methyl Ester

This approach involves the analysis of the fatty acid portion of the molecule after hydrolysis and derivatization.

a. Sample Preparation: Hydrolysis and Derivatization

  • Hydrolysis: The this compound sample is subjected to acid or base hydrolysis to cleave the thioester bond, releasing the free fatty acid, 8-methylpentadecanoic acid.

  • Extraction: The free fatty acid is extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).[7]

  • Derivatization: The extracted fatty acid is converted to its more volatile fatty acid methyl ester (FAME) by reaction with a methylating agent such as BF3-methanol or methanolic HCl.[7][8]

b. GC-MS Analysis

  • Gas Chromatography: The FAME sample is injected into a GC equipped with a polar capillary column (e.g., a cyanopolysiloxane phase) for separation of the fatty acid isomers.[9]

  • Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The resulting mass spectrum will show a molecular ion and characteristic fragmentation patterns that can be used to confirm the structure, including the location of the methyl branch.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including the precise location of the methyl branch in 8-methylpentadecanoic acid.

a. Sample Preparation The purified 8-methylpentadecanoic acid (obtained after hydrolysis of the CoA ester) is dissolved in a deuterated solvent (e.g., CDCl3).

b. NMR Analysis

  • 1H NMR: Provides information on the number and chemical environment of protons. The spectrum of 8-methylpentadecanoic acid would show characteristic signals for the terminal methyl group, the methyl branch, the methylene (B1212753) groups of the fatty acid chain, and the protons alpha and beta to the carboxyl group.[11][12]

  • 13C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shift of the carbon at the branch point and the methyl branch carbon are diagnostic.[13][14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for definitively placing the methyl group at the C8 position.[11][12]

Visualizing the Orthogonal Workflow and Structural Confirmation

Orthogonal_Workflow cluster_Sample Sample Containing this compound cluster_LCMS LC-MS/MS Analysis cluster_GCMS GC-MS Analysis cluster_NMR NMR Confirmation Sample Biological Matrix SPE Solid-Phase Extraction Sample->SPE Extraction Hydrolysis Hydrolysis Sample->Hydrolysis Extraction & LCMS LC-MS/MS Analysis (Intact Acyl-CoA) SPE->LCMS LCMS_Result Molecular Ion & Neutral Loss of 507 Da LCMS->LCMS_Result Confirmation Confirmed Identification of This compound LCMS_Result->Confirmation Derivatization Derivatization to FAME Hydrolysis->Derivatization NMR 1D & 2D NMR Spectroscopy Hydrolysis->NMR Purification GCMS GC-MS Analysis Derivatization->GCMS GCMS_Result FAME Mass Spectrum & Characteristic Fragments GCMS->GCMS_Result GCMS_Result->Confirmation NMR_Result Unambiguous Structure & Branch Position NMR->NMR_Result NMR_Result->Confirmation

Caption: Orthogonal workflow for the confirmation of this compound.

NMR_Confirmation cluster_structure 8-Methylpentadecanoic Acid Structure cluster_hmbc Key HMBC Correlations struct HOOC-CH2-CH2-CH2-CH2-CH2-CH2-CH-(CH2)6-CH3      |      CH3 H8 H at C8 C7 C7 H8->C7 3J C9 C9 H8->C9 3J C_branch CH3 branch H8->C_branch 2J H_branch H on CH3 branch H_branch->C7 3J H_branch->C9 3J C8 C8 H_branch->C8 2J

Caption: Key HMBC correlations for confirming the methyl branch position.

Conclusion

For the high-confidence identification of this compound, a multi-faceted analytical approach is indispensable. LC-MS/MS provides a rapid and sensitive method for the analysis of the intact molecule, while GC-MS offers an alternative, robust method for the analysis of the constituent fatty acid. NMR spectroscopy serves as the ultimate arbiter for structural confirmation, providing unambiguous evidence of the methyl branch position. By employing these orthogonal methods, researchers can ensure the accuracy and reliability of their findings in lipidomics and related fields.

References

A Comprehensive Guide to Inter-laboratory Comparison of 8-Methylpentadecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing a robust inter-laboratory comparison for the measurement of 8-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Ensuring accuracy and comparability of measurements across different laboratories is critical for advancing research and development in areas where this molecule may play a significant role. This document outlines a detailed experimental protocol, presents a hypothetical data comparison, and visualizes the experimental workflow and relevant metabolic pathways.

Introduction

This compound is a member of the branched-chain fatty acyl-CoA family. These molecules are integral to cellular metabolism, with emerging evidence suggesting their involvement in various physiological and pathological processes. Given their potential as biomarkers or therapeutic targets, it is imperative that analytical methods for their quantification are accurate and reproducible across different research settings. Inter-laboratory comparison studies are essential for evaluating and harmonizing the performance of these analytical methods. Such studies help to identify and mitigate sources of variability, ultimately leading to more reliable and comparable data in multi-site studies.

Experimental Protocols

A standardized and validated analytical method is the cornerstone of any successful inter-laboratory comparison. The following protocol is a recommended approach for the quantification of this compound in biological matrices, such as plasma or tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation: Lipid Extraction

  • Thawing: Samples (e.g., 100 µL of plasma) should be thawed on ice to minimize degradation of analytes.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA), to each sample, quality control (QC) sample, and calibration standard.

  • Protein Precipitation and Extraction: Add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or a 2:1 mixture of methanol:dichloromethane) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of long-chain fatty acyl-CoAs.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution should be optimized to achieve good separation of this compound from other isomers and matrix components. A typical gradient might start at 5% B, increasing to 95% B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard should be used for quantification. The exact m/z values will depend on the specific adduct ion being monitored (e.g., [M+H]+).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

2.3. Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be prepared using a certified reference standard of this compound, covering the expected concentration range in the samples.

  • Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to monitor the accuracy and precision of the assay.

  • Acceptance Criteria: The coefficient of variation (%CV) for the QC samples should be within pre-defined limits (e.g., <15%) for the run to be considered valid.

Inter-laboratory Comparison Study Design

A well-designed inter-laboratory study is crucial for assessing the comparability of results.

3.1. Study Coordinator: A central coordinating laboratory should be responsible for preparing and distributing the study samples, collecting the data, and performing the statistical analysis.

3.2. Participating Laboratories: A minimum of five participating laboratories is recommended to ensure a meaningful comparison.

3.3. Study Samples:

  • Reference Material: A certified reference material (e.g., NIST SRM 1950 "Metabolites in Frozen Human Plasma") should be included to assess accuracy.

  • Blinded Samples: A set of blinded samples, including pooled plasma or tissue homogenates with known and unknown concentrations of this compound, should be distributed to each participating laboratory.

3.4. Data Reporting: Each laboratory should report the individual measurements for each sample, along with their QC data and a summary of their analytical method.

Data Presentation: Hypothetical Comparison

The following table summarizes hypothetical results from an inter-laboratory comparison study for the measurement of this compound in a pooled human plasma sample.

LaboratoryMean Concentration (µM)Standard Deviation (µM)Coefficient of Variation (%)
Lab A1.250.118.8
Lab B1.320.1511.4
Lab C1.190.097.6
Lab D1.450.2114.5
Lab E1.280.1310.2
Overall 1.30 0.10 7.7

Mandatory Visualizations

5.1. Experimental Workflow

G cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Methodology coord Coordinating Lab sample_prep Sample Preparation & Distribution coord->sample_prep data_analysis Centralized Data Analysis sample_prep->data_analysis lab_a Lab A sample_prep->lab_a Blinded Samples lab_b Lab B sample_prep->lab_b Blinded Samples lab_c Lab C sample_prep->lab_c Blinded Samples lab_d Lab D sample_prep->lab_d Blinded Samples lab_e Lab E sample_prep->lab_e Blinded Samples report Final Comparison Report data_analysis->report lab_a->data_analysis extraction Lipid Extraction lab_b->data_analysis Results Submission lab_c->data_analysis Results Submission lab_d->data_analysis Results Submission lab_e->data_analysis Results Submission lcms LC-MS/MS Analysis extraction->lcms quant Quantification lcms->quant

Caption: Workflow for the inter-laboratory comparison of this compound measurements.

5.2. Metabolic Pathway of Branched-Chain Fatty Acyl-CoA

G cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Branched-Chain Acyl-CoA Synthesis cluster_2 Fatty Acid Elongation & Modification cluster_3 Metabolic Fates bcaa Leucine / Isoleucine / Valine (Branched-Chain Amino Acids) bcka Branched-Chain Keto Acids bcaa->bcka BCAT bc_acyl_coa Isovaleryl-CoA / Isobutyryl-CoA (Branched-Chain Acyl-CoAs) bcka->bc_acyl_coa BCKDH methyl_penta This compound bc_acyl_coa->methyl_penta Elongation & Further Modification complex_lipids Incorporation into Complex Lipids methyl_penta->complex_lipids beta_ox Beta-Oxidation methyl_penta->beta_ox tca TCA Cycle Intermediates (e.g., Succinyl-CoA, Acetyl-CoA) beta_ox->tca

Caption: Simplified metabolic pathway of branched-chain fatty acyl-CoAs.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurements. Adherence to a standardized protocol, inclusion of appropriate reference materials, and a well-structured study design are paramount for achieving comparable and reliable results. The successful implementation of such a study will enhance the confidence in analytical measurements and facilitate collaborative research efforts in understanding the role of branched-chain fatty acyl-CoAs in health and disease.

Safety Operating Guide

Navigating the Safe Disposal of 8-Methylpentadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of any chemical, including 8-Methylpentadecanoyl-CoA, should always be approached with the understanding that it may possess unknown hazards. Therefore, treating it as hazardous waste is the most prudent course of action. This involves proper containment, labeling, and transfer to a designated waste management facility.

Quantitative Data Summary

In the absence of specific quantitative data for this compound, the following table summarizes general guidelines for laboratory chemical waste, which should be applied.

ParameterGuidelineCitation
Container Headroom At least one-inch of headroom should be left in the waste container to allow for expansion.[1]
Satellite Accumulation Time (Partially Filled) Partially filled, properly labeled containers may remain in a Satellite Accumulation Area for up to one year.[1]
Satellite Accumulation Time (Full Container) Full containers must be removed from the Satellite Accumulation Area within three days.[1]
On-site Treatment Time Limit If authorized, on-site treatment of laboratory hazardous waste must be conducted within ten calendar days of its generation.[2]
On-site Treatment Batch Limit The amount of hazardous waste treated in a single batch must not exceed the lesser of five gallons (or 18 kilograms) or the published procedure's quantity limit.[2]

Detailed Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE. Based on safety data sheets for similar fatty acid derivatives, this should include:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Containment

Proper segregation and containment are crucial to prevent accidental reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a chemically compatible container with a secure screw-top cap. The original container may be used if it is in good condition.[1] Avoid using food containers.[1]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").

  • Segregate from Incompatibles: Store the waste container away from incompatible materials. While specific incompatibilities for this compound are unknown, a general best practice is to store it away from strong oxidizing agents, acids, and bases.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[1]

  • Location: The SAA should be at or near the point of generation and under the control of trained personnel.[2]

  • Storage: Place the sealed and labeled waste container in the SAA. Ensure the container is closed at all times except when adding waste.[1]

  • Monitoring: Regularly inspect the SAA for any signs of leakage or container degradation.[1]

Step 4: Final Disposal

The final disposal of the accumulated waste must be handled by a licensed hazardous waste disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

  • Lab Packing: For off-site disposal, hazardous laboratory waste is often placed into smaller containers which are then packed inside a larger drum, a service typically provided by a waste disposal company.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

Figure 1. Disposal Workflow for this compound start Start: Handling this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe containment Step 2: Segregate and Contain Waste - Use compatible, sealed container - Label as 'Hazardous Waste' with full chemical name ppe->containment saa Step 3: Store in Satellite Accumulation Area (SAA) - At or near point of generation - Monitor for leaks containment->saa disposal Step 4: Arrange for Professional Disposal - Contact EHS for pickup - Complete required documentation saa->disposal end End: Compliant Disposal disposal->end

Figure 1. Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and maintains compliance with environmental regulations. By following these procedures, research facilities can uphold their commitment to safety and responsible chemical management.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。